molecular formula C18H18O8 B15592660 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone CAS No. 310888-07-4

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

货号: B15592660
CAS 编号: 310888-07-4
分子量: 362.3 g/mol
InChI 键: HMTSHCGCQPCGLA-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-5,7-Dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychroman-4-one has been reported in Greigia sphacelata with data available.

属性

IUPAC Name

(2S)-5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O8/c1-23-14-5-8(4-10(20)17(14)24-2)12-6-9(19)15-13(26-12)7-11(21)18(25-3)16(15)22/h4-5,7,12,20-22H,6H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTSHCGCQPCGLA-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C2CC(=O)C3=C(O2)C=C(C(=C3O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)O)[C@@H]2CC(=O)C3=C(O2)C=C(C(=C3O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855645
Record name (2S)-5,7-Dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310888-07-4
Record name (2S)-5,7-Dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Isolation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone from Artemisia frigida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisia frigida Willd., commonly known as fringed sagewort, is a perennial herb with a history of use in traditional medicine, particularly in Mongolian traditions. Phytochemical investigations have revealed a rich composition of bioactive compounds, including a variety of flavonoids. Among these is the methylated flavanone (B1672756), 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, a molecule of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the isolation and purification of this specific flavanone from Artemisia frigida, offering detailed experimental protocols and presenting data in a clear, structured format for researchers in natural product chemistry and drug discovery.

Physicochemical Properties of the Target Compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful isolation and characterization.

PropertyValueSource
Molecular Formula C₁₈H₁₆O₈PubChem[1]
Molecular Weight 360.31 g/mol MedchemExpress.com[2]
Monoisotopic Mass 360.08451746 DaPubChem[1]
IUPAC Name 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-onePubChem[1]
Predicted XlogP 2.6PubChem[1]
Appearance Yellow crystalline solid (presumed)General flavonoid property

Experimental Protocol: Isolation and Purification

The following protocol is a synthesized methodology based on established techniques for flavonoid isolation from Artemisia species. Optimization may be required depending on the specific plant material and laboratory conditions.

Plant Material Collection and Preparation
  • Collection: The aerial parts of Artemisia frigida should be collected during the flowering season to ensure the highest concentration of secondary metabolites.

  • Drying: The collected plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: The dried aerial parts are then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Selection: An optimized extraction process for total flavonoids from Artemisia frigida has been shown to be 60% ethanol (B145695).[3]

  • Procedure:

    • Macerate the powdered plant material in 60% ethanol at a solid-to-liquid ratio of 1:25 (w/v).[3]

    • Heat the mixture to 70°C and maintain for 4 hours with continuous stirring.[3]

    • After cooling to room temperature, filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction of the flavonoids.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanol extract.

Solvent Partitioning (Fractionation)

To separate compounds based on their polarity, the crude extract is subjected to liquid-liquid partitioning.

  • Procedure:

    • Suspend the crude ethanol extract in a 10% methanol-water solution.

    • Perform successive extractions with solvents of increasing polarity:

      • n-Hexane: To remove non-polar compounds such as chlorophyll, lipids, and sterols. Repeat the extraction until the hexane (B92381) layer is colorless.

      • Dichloromethane (B109758) (or Chloroform): To extract flavonoids of intermediate polarity.

      • Ethyl Acetate (B1210297): To extract more polar flavonoids.

      • n-Butanol: To isolate highly polar and glycosidic flavonoids.

    • The target compound, this compound, being a flavanone aglycone of intermediate polarity, is expected to be enriched in the dichloromethane and ethyl acetate fractions. These fractions should be collected and concentrated separately in vacuo.

Chromatographic Purification

A multi-step chromatographic approach is necessary for the isolation of the pure compound.

  • Stationary Phase: Silica (B1680970) gel (70-230 mesh).

  • Mobile Phase: A gradient solvent system of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:EtOAc from 9:1 to 1:1 v/v) followed by an increasing gradient of methanol (B129727) in ethyl acetate.

  • Procedure:

    • The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the column.

    • Elute the column with the gradient mobile phase.

    • Collect fractions of 20-30 mL and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc 7:3 v/v) and visualizing under UV light (254 nm and 365 nm) and/or with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine fractions with similar TLC profiles. Fractions containing the target compound are further purified.

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Methanol or a mixture of dichloromethane and methanol.

  • Procedure:

    • The enriched fraction from the silica gel column is dissolved in a minimal amount of the mobile phase and loaded onto the Sephadex LH-20 column.

    • Elute with the mobile phase and collect fractions.

    • Monitor the fractions by TLC. This step is effective for separating flavonoids from other phenolic compounds and small terpenes.

  • Stationary Phase: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Procedure:

    • The further purified fraction is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the preparative HPLC system.

    • The elution is monitored using a UV-Vis detector at a wavelength suitable for flavonoids (e.g., 280 nm and 340 nm).

    • The peak corresponding to the target compound is collected, and the solvent is removed under reduced pressure to yield the pure this compound.

Quantitative Data

The yield of flavonoids can vary depending on the plant's geographical origin, harvesting time, and the extraction and purification methods employed.

ParameterReported Value
Total Flavonoid Content in A. frigida (dry weight) ~4-5%[4]
Yield of Total Extract from A. frigida Herb 22.14 g from an unspecified amount of starting material[5]
Yield of Pure Compound Typically in the range of mg from a kg of dried plant material (estimated)

Experimental Workflow and Signaling Pathway Diagrams

Isolation Workflow

The following diagram illustrates the comprehensive workflow for the isolation of this compound from Artemisia frigida.

Isolation_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Chromatographic Purification plant Artemisia frigida (Aerial Parts) drying Air Drying plant->drying grinding Grinding to Coarse Powder drying->grinding extraction Maceration with 60% Ethanol (70°C, 4h) grinding->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning hexane_fraction n-Hexane Fraction (discarded) partitioning->hexane_fraction Non-polar impurities dcm_fraction DCM Fraction partitioning->dcm_fraction Intermediate polarity etoac_fraction Ethyl Acetate Fraction partitioning->etoac_fraction Intermediate polarity butanol_fraction n-Butanol Fraction partitioning->butanol_fraction Polar compounds combine_fractions Combine DCM and EtOAc Fractions dcm_fraction->combine_fractions etoac_fraction->combine_fractions silica_column Silica Gel Column Chromatography combine_fractions->silica_column sephadex_column Sephadex LH-20 Column Chromatography silica_column->sephadex_column prep_hplc Preparative HPLC (C18) sephadex_column->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Figure 1: Isolation and Purification Workflow.
Conceptual Anti-Inflammatory Signaling Pathway for Flavonoids

Flavonoids from Artemisia frigida are known for their anti-inflammatory properties.[4][6] While the specific mechanism of this compound is yet to be fully elucidated, the following diagram illustrates a general anti-inflammatory mechanism attributed to flavonoids.

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 inflammatory_stimuli->tlr4 cell_membrane Cell Membrane mapk MAPK Pathway tlr4->mapk nfkb_pathway IKK tlr4->nfkb_pathway nf_kb_nucleus NF-κB mapk->nf_kb_nucleus activates i_kb IκB nfkb_pathway->i_kb phosphorylates nf_kb NF-κB nf_kb->nf_kb_nucleus translocates flavanone 5,7,3'-Trihydroxy-6,4',5'- trimethoxyflavanone flavanone->mapk flavanone->nfkb_pathway cox2 COX-2 inos iNOS gene_transcription Gene Transcription nf_kb_nucleus->gene_transcription induces gene_transcription->cox2 gene_transcription->inos pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) gene_transcription->pro_inflammatory_cytokines

Figure 2: General Anti-Inflammatory Mechanism of Flavonoids.

Conclusion

This technical guide outlines a robust and detailed methodology for the isolation of this compound from Artemisia frigida. By providing structured data and clear experimental protocols, this document serves as a valuable resource for natural product chemists and pharmacologists. The successful isolation and purification of this compound will enable further investigation into its biological activities and potential therapeutic applications, particularly in the context of inflammation and other conditions where flavonoids have shown promise.

References

"biosynthesis pathway of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Flavonoids represent a vast and diverse class of plant secondary metabolites with significant interest in the pharmaceutical and nutraceutical industries due to their wide-ranging biological activities. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of a specific O-methylated flavanone (B1672756), this compound. While the complete pathway for this molecule has not been fully elucidated in a single organism, this document outlines a scientifically plausible sequence of enzymatic reactions based on well-characterized steps in general flavonoid biosynthesis. We will detail the core pathway from primary metabolism, the formation of the flavanone skeleton, and the subsequent hydroxylation and regiospecific O-methylation modifications. This guide includes a summary of representative quantitative data for key enzyme classes, detailed experimental protocols for analysis, and workflow diagrams to provide a robust resource for researchers in the field.

Introduction to Flavonoid Biosynthesis

Flavonoids are synthesized via the phenylpropanoid pathway, which converts the amino acid L-phenylalanine into 4-coumaroyl-CoA.[1] This molecule serves as the primary precursor for the production of the characteristic C6-C3-C6 flavonoid skeleton.[2] The initial dedicated step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS), which produces a chalcone scaffold from which all other flavonoids are derived.[3] Subsequent enzymatic modifications, including isomerization, hydroxylation, glycosylation, and methylation, lead to the vast structural diversity observed in this class of compounds.[2]

The target molecule of this guide, this compound, is a highly substituted flavanone. Its structure suggests a biosynthetic route involving the creation of a pentahydroxyflavanone intermediate, followed by hydroxylation at the C-6 position and three specific O-methylation events catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[4] These methylation steps are critical as they can significantly alter the biological activity, stability, and bioavailability of the flavonoid.[4]

The Core Pathway: From Phenylalanine to the Flavanone Skeleton

The biosynthesis begins with the general phenylpropanoid pathway, a foundational route in plant secondary metabolism.

  • Phenylalanine Ammonia Lyase (PAL): L-phenylalanine is deaminated to form cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): Cinnamic acid is hydroxylated to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated with Coenzyme A to form p-coumaroyl-CoA.[2]

This activated molecule is the entry point into the flavonoid-specific pathway.

  • Chalcone Synthase (CHS, EC 2.3.1.74): As the first committed enzyme, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone (also known as 4,2′,4′,6′-tetrahydroxychalcone).[3][5]

  • Chalcone Isomerase (CHI, EC 5.5.1.6): Naringenin chalcone undergoes stereospecific intramolecular cyclization, catalyzed by CHI, to form the flavanone (2S)-naringenin (5,7,4'-trihydroxyflavanone).[6] This reaction can occur spontaneously, but CHI increases the turnover rate by a factor of 107.[3][6]

Putative Pathway for Post-Flavanone Modification

The formation of this compound from naringenin requires a series of specific hydroxylation and methylation steps. The precise order of these events can be species-dependent; however, a logical sequence is proposed below.

B-Ring Hydroxylation

The B-ring of naringenin must be hydroxylated at the 3' and 5' positions. This is catalyzed by two key cytochrome P450-dependent monooxygenases.

  • Flavonoid 3'-Hydroxylase (F3'H, EC 1.14.14.82): This enzyme hydroxylates the 3' position of the B-ring of flavanones like naringenin to produce eriodictyol (B191197) (5,7,3',4'-tetrahydroxyflavanone).[7][8]

  • Flavonoid 3',5'-Hydroxylase (F3'5'H, EC 1.14.14.81): This enzyme can hydroxylate both the 3' and 5' positions. Acting on eriodictyol, it adds a hydroxyl group to the 5' position, yielding 5,7,3',4',5'-pentahydroxyflavanone (B1241209).[9][10]

A-Ring Hydroxylation

A less common modification is the hydroxylation of the A-ring at the C-6 position.

  • Flavonoid 6-Hydroxylase (F6H): This enzyme would catalyze the conversion of 5,7,3',4',5'-pentahydroxyflavanone to 5,6,7,3',4',5'-hexahydroxyflavanone.

Regiospecific O-Methylation

The final step is the transfer of methyl groups from SAM to specific hydroxyl groups on the hexahydroxyflavanone intermediate. This requires a series of highly specific O-methyltransferases (OMTs).

  • Flavonoid O-Methyltransferases (OMTs): Three distinct methylation events are required at positions C-6, C-4', and C-5'. It is plausible that one or more multifunctional OMTs catalyze these reactions.[11] For example, a 6-OMT, a 4'-OMT, and a 5'-OMT would act on the hexahydroxy precursor to yield the final product, this compound. The substrate specificity of these enzymes is paramount in producing the correct final structure.[12]

Proposed Biosynthetic Pathway Diagram

The following diagram illustrates the putative biosynthetic pathway from L-Phenylalanine to the final target compound.

Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL NaringeninChalcone Naringenin Chalcone CouCoA->NaringeninChalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone Naringenin Naringenin (5,7,4'-Trihydroxyflavanone) NaringeninChalcone->Naringenin CHI Eriodictyol Eriodictyol (5,7,3',4'-Tetrahydroxyflavanone) Naringenin->Eriodictyol F3'H Pentahydroxy 5,7,3',4',5'-Pentahydroxyflavanone Eriodictyol->Pentahydroxy F3'5'H Hexahydroxy 5,6,7,3',4',5'-Hexahydroxyflavanone (Putative Intermediate) Pentahydroxy->Hexahydroxy F6H FinalProduct 5,7,3'-Trihydroxy- 6,4',5'-trimethoxyflavanone Hexahydroxy->FinalProduct 3x OMTs

Caption: Putative biosynthetic pathway of this compound.

Summary of Quantitative Data for Key Enzymes

Quantitative kinetic data for the specific enzymes involved in this exact pathway are not available. However, the following table summarizes representative kinetic parameters for homologous enzymes from various plant species to provide a baseline for comparison.

Enzyme ClassAbbreviationSubstrate(s)Km (µM)kcat (min-1)kcat/Km (M-1s-1)Source OrganismCitation
Chalcone SynthaseCHSp-Coumaroyl-CoA, Malonyl-CoA1-5100-200~105-106Panicum virgatum[13]
Chalcone IsomeraseCHINaringenin Chalcone~2-107,819 - 11,0001.1 x 109 M-1min-1Deschampsia antarctica, Soybean[6][14]
Flavonoid 3'-HydroxylaseF3'HNaringenin2.5 - 10N/AN/AMalus x domestica[7]
Flavonoid 3',5'-HydroxylaseF3'5'HNaringenin1.2N/AN/ASolanum lycopersicum[9]
O-MethyltransferaseOMTEriodictyol4.6N/A1650.8Citrus reticulata[4]
O-MethyltransferaseOMTNaringenin13.42.1162.63 x 103Perilla frutescens[12]

Note: N/A indicates data not available in the cited sources. Kinetic values can vary significantly based on the specific enzyme isoform, source organism, and assay conditions.

Experimental Protocols

Protocol for Flavonoid Extraction and Analysis from Plant Tissue

This protocol outlines a general procedure for the extraction of flavonoids from plant material and their subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:

Extraction_Workflow start Start: Plant Material prep 1. Sample Preparation (Dry, Grind to fine powder) start->prep extract 2. Solvent Extraction (e.g., Ultrasound-Assisted) prep->extract separate 3. Separation (Centrifuge to pellet debris) extract->separate collect 4. Collection (Collect supernatant) separate->collect filter 5. Filtration (Filter through 0.22 µm syringe filter) collect->filter hplc 6. HPLC Analysis (Inject onto C18 column) filter->hplc end End: Data Acquisition (Chromatogram & Spectra) hplc->end

Caption: General workflow for flavonoid extraction and HPLC analysis.

Methodology:

  • Sample Preparation:

    • Dry plant material to a constant weight at 50-60°C to halt enzymatic activity.[15]

    • Grind the dried material into a fine powder to maximize surface area for extraction.[15] Store in a cool, dark, and dry place.

  • Ultrasound-Assisted Extraction (UAE):

    • Weigh approximately 2.0 g of powdered plant material into an extraction vessel.

    • Add an appropriate solvent (e.g., 70% methanol (B129727) or ethanol) at a solid-to-liquid ratio of 1:25 (g:mL).[16]

    • Place the vessel in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 45°C).[16]

  • Separation and Collection:

    • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid residue.[15]

    • Carefully collect the supernatant containing the extracted flavonoids.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter prior to injection.

    • System: HPLC system equipped with a UV-Vis Diode Array Detector (DAD) and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

    • Mobile Phase: A gradient elution is typically used. For example:

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: Acetonitrile.[18]

    • Gradient Program: A linear gradient from 10% B to 70% B over 40 minutes, followed by a wash and re-equilibration step.[17][18]

    • Flow Rate: 0.7 - 1.0 mL/min.[19]

    • Detection: Monitor at multiple wavelengths (e.g., 280 nm for flavanones, 360 nm for flavones/flavonols) and collect full UV spectra to aid in identification.[17]

    • Quantification: Identify and quantify compounds by comparing retention times and UV spectra with authentic standards.

Protocol for a Flavonoid O-Methyltransferase (OMT) Enzyme Assay

This protocol describes a method to determine the activity and substrate specificity of a recombinant OMT enzyme.

Workflow Diagram:

OMT_Assay_Workflow start Start: Purified Recombinant OMT prepare 1. Prepare Reaction Mixture (Buffer, Substrate, SAM) start->prepare initiate 2. Initiate Reaction (Add enzyme, incubate at 37°C) prepare->initiate terminate 3. Terminate Reaction (Add acid, e.g., TFA) initiate->terminate extract 4. Product Extraction (e.g., with Ethyl Acetate) terminate->extract analyze 5. Analysis (HPLC or LC-MS) extract->analyze end End: Determine Product Formation (Calculate kinetic parameters) analyze->end

Caption: Workflow for a typical in vitro flavonoid OMT enzyme assay.

Methodology:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 8.0).

      • 10-50 µM flavonoid substrate (e.g., 5,6,7,3',4',5'-hexahydroxyflavanone, dissolved in DMSO).

      • 250 µM S-adenosyl-L-methionine (SAM) as the methyl donor.[4]

      • Purified recombinant OMT enzyme (e.g., 1-5 µg).

    • The final reaction volume is typically 50-100 µL.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the enzyme to the mixture.

    • Incubate at the optimal temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes).[4]

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an equal volume of 0.5% trifluoroacetic acid (TFA) or by adding an organic solvent.[4]

    • Extract the flavonoid products from the aqueous reaction mixture by partitioning twice with an equal volume of ethyl acetate.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen or in a vacuum centrifuge.

  • Analysis:

    • Re-dissolve the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using HPLC or LC-MS to separate the methylated product from the substrate.

    • Identify the product based on its retention time, UV spectrum, and mass-to-charge ratio compared to standards or predicted values.

    • Quantify the product peak area to determine enzyme activity. For kinetic analysis, vary the substrate concentration and measure initial velocities.

Conclusion and Future Directions

The biosynthesis of this compound is proposed to follow the canonical flavonoid pathway, beginning with (2S)-naringenin, and proceeding through a series of hydroxylation and O-methylation events. While the core pathway is well-established, the specific enzymes responsible for the later-stage modifications—particularly the flavonoid 6-hydroxylase and the three regiospecific O-methyltransferases—require isolation and characterization from a source organism to be definitively confirmed. This technical guide provides a robust, evidence-based framework for understanding this putative pathway. Future research should focus on identifying and characterizing the specific F6H and OMT genes and their corresponding enzymes from plants known to produce this or structurally similar compounds. Such work will not only validate this proposed pathway but also provide valuable biocatalytic tools for the engineered production of complex, high-value flavonoids in microbial systems.

References

An In-depth Technical Guide to the Physicochemical Properties of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the flavanone (B1672756) 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. While experimental data for this specific compound is limited in publicly available literature, this document consolidates available predicted data and provides standardized experimental protocols for its determination. Furthermore, based on the established activities of structurally related flavonoids, potential biological activities and interactions with key cellular signaling pathways are discussed. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this and similar flavonoid compounds.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound is presented in Table 1. It is critical to note that many of these values are computational predictions and await experimental verification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₁₆O₈PubChem[1]
Molecular Weight 360.31 g/mol MedchemExpress, PubChem[1]
Appearance SolidMedchemExpress
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in DMSOMedchemExpress
pKa Not available-
logP (Predicted) 2.6PubChem[1]

Experimental Protocols for Physicochemical Characterization

To facilitate further research and validation of the predicted properties, the following section outlines detailed experimental protocols for determining key physicochemical parameters of flavonoids like this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which the solid flavanone transitions to a liquid state.

Methodology:

  • Sample Preparation: A small, finely powdered sample of the flavanone is loaded into a capillary tube.

  • Apparatus: A melting point apparatus equipped with a calibrated thermometer or an automated system is used.

  • Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is gradually increased at a controlled rate.

  • Observation: The sample is observed for the initial and final points of melting. The melting range is recorded.

Workflow for Melting Point Determination

cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Output a Finely powder the flavanone sample b Load into a capillary tube a->b c Place capillary in melting point apparatus d Heat at a controlled rate c->d e Observe and record melting range d->e f Melting Point Range e->f

Caption: Workflow for determining the melting point of a solid compound.

Determination of Solubility

Objective: To determine the solubility of the flavanone in various solvents.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide).

  • Equilibrium Method (Shake-Flask): An excess amount of the flavanone is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached.

  • Quantification: The saturated solution is filtered or centrifuged to remove undissolved solid. The concentration of the flavanone in the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination

cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_output Output a Add excess flavanone to solvent b Agitate to reach equilibrium a->b c Filter or centrifuge the mixture b->c d Quantify concentration in supernatant (UV-Vis/HPLC) c->d e Solubility Data d->e

Caption: Workflow for determining the solubility of a compound.

Determination of Octanol-Water Partition Coefficient (logP)

Objective: To determine the lipophilicity of the flavanone.

Methodology:

  • System Preparation: A solution of the flavanone is prepared in a biphasic system of n-octanol and water.

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the flavanone between the two phases and then allowed to separate.

  • Quantification: The concentration of the flavanone in both the n-octanol and water layers is determined using a suitable analytical method.

  • Calculation: The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Flavonoids have been shown to modulate the MAPK signaling pathway, which is crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis.

Potential Interaction with the MAPK Signaling Pathway

Extracellular Stimuli Extracellular Stimuli Receptor Receptor Extracellular Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response Flavanone Flavanone Flavanone->RAF Inhibition Flavanone->MEK Inhibition

Caption: Potential inhibition of the MAPK pathway by the flavanone.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism. Several flavonoids have been identified as inhibitors of this pathway, suggesting a potential role in cancer therapy.

Potential Interaction with the PI3K/Akt/mTOR Signaling Pathway

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation Flavanone Flavanone Flavanone->PI3K Inhibition Flavanone->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by the flavanone.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in the inflammatory response. Many flavonoids are known to inhibit this pathway, thereby exerting anti-inflammatory effects.

Potential Interaction with the NF-κB Signaling Pathway

Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Flavanone Flavanone Flavanone->IKK Complex Inhibition

Caption: Potential inhibition of the NF-κB pathway by the flavanone.

Conclusion

This compound is a flavonoid with potential for further scientific investigation. This technical guide has summarized the currently available physicochemical data, which is predominantly predictive. To advance the understanding of this compound, rigorous experimental determination of its properties is essential. The provided protocols offer a standardized approach for such studies. Furthermore, based on the known pharmacology of related flavonoids, this compound is a candidate for investigation as a modulator of key cellular signaling pathways, which could have implications for its use in drug discovery and development. Future research should focus on obtaining empirical data for its physicochemical characteristics and elucidating its specific biological activities and mechanisms of action.

References

In Silico Prediction of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of the flavonoid 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. In the absence of direct experimental data for this specific compound, this document outlines a systematic approach based on established computational techniques applied to structurally similar flavonoids. The guide details protocols for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and Quantitative Structure-Activity Relationship (QSAR) analysis. Furthermore, it presents hypothetical yet plausible predicted bioactivities, focusing on anti-inflammatory and anticancer potentials, supported by data from related methoxyflavonoids. All quantitative predictions are summarized in structured tables for clarity. The workflow and key signaling pathways are visualized using Graphviz diagrams to facilitate understanding. This guide serves as a practical roadmap for researchers to computationally assess the therapeutic potential of novel flavonoids.

Introduction

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the flavanone (B1672756) backbone is expected to significantly influence its biological activity. In silico methods provide a rapid and cost-effective approach to predict the bioactivity of novel compounds, guiding further experimental validation.

This guide will explore a hypothetical in silico investigation into the bioactivity of this compound, drawing parallels from studies on other methoxyflavonoids. The primary focus will be on predicting its potential as an anti-inflammatory and anticancer agent.

In Silico Bioactivity Prediction Workflow

The computational workflow for predicting the bioactivity of a novel compound like this compound involves a multi-step process. This process begins with defining the compound's structure and progresses through target identification, molecular interaction studies, and prediction of its pharmacokinetic and pharmacodynamic properties.

In_Silico_Bioactivity_Prediction_Workflow A Compound Structure Definition (this compound) B Target Identification & Prioritization (Literature & Database Mining) A->B Input Structure C Molecular Docking (Binding Affinity & Interaction Analysis) B->C Potential Targets E QSAR Analysis (Activity Prediction based on Structural Analogs) B->E Known Bioactive Analogs F Molecular Dynamics Simulation (Binding Stability Assessment) C->F Top Poses D ADMET Prediction (Pharmacokinetic & Toxicity Profiling) G Data Integration & Bioactivity Hypothesis D->G E->G F->G Anti_Inflammatory_Signaling_Pathway cluster_0 Pro-inflammatory Stimulus cluster_1 Intracellular Signaling cluster_2 Inflammatory Mediators Stimulus LPS, TNF-α NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Cytokines IL-6, TNF-α NFkB->Cytokines MAPK->COX2 MAPK->Cytokines Flavanone This compound Flavanone->NFkB Inhibition Flavanone->MAPK Inhibition Flavanone->COX2 Inhibition Anticancer_Mechanism_of_Action cluster_0 Cell Cycle Regulation cluster_1 Apoptosis Induction Flavanone This compound CDK2 CDK2 Flavanone->CDK2 Inhibition CDK4 CDK4 Flavanone->CDK4 Inhibition Bcl2 Bcl-2 Flavanone->Bcl2 Downregulation Bax Bax Flavanone->Bax Upregulation CellCycleArrest Cell Cycle Arrest CDK2->CellCycleArrest CDK4->CellCycleArrest Caspases Caspase Activation Bcl2->Caspases Inhibits Bax->Caspases Promotes Apoptosis Apoptosis Caspases->Apoptosis

Unveiling the Antioxidant Potential of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the antioxidant potential of the flavonoid 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. While direct experimental data for this specific flavanone (B1672756) is limited in current scientific literature, this document extrapolates its likely antioxidant capabilities based on well-established structure-activity relationships of flavonoids. This guide outlines standard experimental protocols for key antioxidant assays, presents a framework for data interpretation, and visualizes potential mechanisms of action, including radical scavenging and modulation of intracellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers initiating studies on this compound or similar flavonoid structures.

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, renowned for their broad spectrum of biological activities, with antioxidant effects being one of the most prominent.[1] This antioxidant capacity is primarily attributed to their ability to scavenge free radicals, chelate metal ions, and influence cellular signaling pathways involved in oxidative stress defense.[1] The flavanone this compound possesses a unique substitution pattern that suggests significant antioxidant potential. The presence of multiple hydroxyl and methoxy (B1213986) groups on its bicyclic structure is characteristic of flavonoids with potent radical-scavenging properties. Understanding the antioxidant profile of this compound is crucial for the potential development of new therapeutic agents targeting oxidative stress-related pathologies.

Predicted Antioxidant Activity: A Structure-Activity Relationship Perspective

The antioxidant activity of flavonoids is intricately linked to their molecular structure. Key structural features that confer potent antioxidant capacity include the number and arrangement of hydroxyl groups, the presence of a catechol (ortho-dihydroxy) group in the B-ring, and the degree of conjugation.[2][3]

Based on the structure of this compound, the following predictions can be made:

  • Hydroxyl Groups: The presence of three hydroxyl groups is a strong indicator of antioxidant potential. Hydroxyl groups can donate a hydrogen atom to neutralize free radicals.[4]

  • B-Ring Substitution: The 3',4',5'-trihydroxy substitution pattern on the B-ring is particularly noteworthy. While not a classic catechol or pyrogallol (B1678534) group, the dense hydroxylation on this ring likely contributes significantly to radical scavenging.

  • Flavanone Core: Unlike flavones, flavanones lack a C2-C3 double bond, which can slightly reduce the radical scavenging activity due to less effective electron delocalization across the molecule.[5]

Given these structural features, this compound is predicted to exhibit moderate to high antioxidant activity. To quantify this, standardized in vitro assays are essential.

Quantitative Data on Antioxidant Activity

Table 1: Radical Scavenging Activity of this compound

AssayTest CompoundPositive Control (Ascorbic Acid) IC50 (µM)
DPPHHypothetical IC50 (µM)Typical Range: 15-30
ABTSHypothetical IC50 (µM)Typical Range: 5-15

Table 2: Reducing Power of this compound

AssayTest CompoundPositive Control (Trolox) EC50 (µM)
FRAPHypothetical EC50 (µM)Typical Range: 10-25

Note: The values presented in these tables are for illustrative purposes only and are not based on experimental results for this compound.

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol), analytical grade

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test compound and control solutions: Prepare a stock solution of the test compound in methanol. A series of dilutions should be prepared to determine the IC50 value. Prepare a similar dilution series for the positive control (ascorbic acid).

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol (B145695)

  • Test compound and positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.

  • Preparation of working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the test compound or positive control at various concentrations.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • FRAP reagent:

    • 300 mM Acetate (B1210297) buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Test compound and positive control (e.g., FeSO₄ or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the test compound or positive control at various concentrations.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using a known concentration of FeSO₄. The FRAP value of the sample is expressed as µM Fe(II) equivalents.

Potential Mechanisms of Action and Signaling Pathways

The antioxidant effects of flavonoids can be broadly categorized into direct radical scavenging and indirect cellular mechanisms.

Direct Radical Scavenging

As discussed, the hydroxyl groups on the flavanone structure can directly donate hydrogen atoms to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging radical chain reactions.

Figure 1. Direct radical scavenging by the flavanone.

Modulation of the Nrf2-ARE Signaling Pathway

A key indirect antioxidant mechanism for many flavonoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1] While not yet demonstrated for this specific flavanone, it represents a plausible and significant mechanism. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or the presence of electrophilic compounds like flavonoids can lead to the release of Nrf2, its translocation to the nucleus, and subsequent binding to the ARE, driving the expression of a suite of antioxidant and cytoprotective genes.[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free release Flavanone Flavanone Flavanone->Nrf2_Keap1 induces dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 induces dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression activates transcription

Figure 2. The Nrf2-ARE antioxidant signaling pathway.

Experimental Workflow for Antioxidant Potential Assessment

A logical workflow is essential for the comprehensive evaluation of a novel compound's antioxidant properties.

Experimental_Workflow start Compound of Interest (this compound) in_vitro In Vitro Assays start->in_vitro dpph DPPH Assay in_vitro->dpph abts ABTS Assay in_vitro->abts frap FRAP Assay in_vitro->frap cell_based Cell-Based Assays dpph->cell_based abts->cell_based frap->cell_based ros_measurement Intracellular ROS Measurement (e.g., DCFH-DA) cell_based->ros_measurement nrf2_activation Nrf2 Activation Assay (e.g., Western Blot, Reporter Assay) cell_based->nrf2_activation evaluation Data Analysis and Mechanism Elucidation ros_measurement->evaluation nrf2_activation->evaluation

References

Uncharted Territory: The Anti-Inflammatory Potential of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Review for Researchers and Drug Development Professionals

Executive Summary

This technical guide addresses the current state of knowledge regarding the anti-inflammatory properties of the flavanone (B1672756), 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. A comprehensive review of scientific literature reveals a significant gap: no direct experimental studies have been published detailing the anti-inflammatory activity, mechanisms of action, or therapeutic potential of this specific compound.

However, the structural characteristics of this flavanone and its documented presence in medicinal plants with known anti-inflammatory effects, such as Artemisia frigida and Gardenia sootepensis, suggest that it may possess noteworthy biological activity. This document aims to provide a foundational resource for researchers by:

  • Acknowledging the absence of direct evidence for the target compound.

  • Summarizing the known anti-inflammatory properties of plants in which this flavanone has been identified.

  • Presenting a detailed analysis of the anti-inflammatory properties of structurally analogous flavonoids, for which experimental data are available. This includes quantitative data, experimental protocols, and elucidated signaling pathways.

This guide serves to inform future research endeavors by highlighting a promising yet unexplored molecule and providing a methodological framework based on the study of its chemical relatives.

Natural Occurrence and Ethnobotanical Context

This compound has been identified as a constituent of at least two plants with a history of use in traditional medicine for inflammatory-related ailments:

  • Artemisia frigida : Commonly known as fringed sagebrush, this plant is used in traditional medicine to treat a variety of conditions, and modern research has begun to validate its anti-inflammatory effects. Studies on Artemisia frigida extracts have demonstrated anti-inflammatory activity, suggesting the presence of bioactive constituents.

  • Gardenia sootepensis : This plant has been investigated for its anti-inflammatory properties, with studies identifying various bioactive compounds, including triterpenes and flavonoids, that contribute to its effects[1][2].

While these plants exhibit anti-inflammatory properties, the specific contribution of this compound to these effects remains uninvestigated.

Analysis of Structurally Similar Flavonoids

In the absence of direct data, examining the bioactivity of structurally related flavonoids can provide valuable insights into the potential anti-inflammatory mechanisms of this compound. The following sections detail the anti-inflammatory properties of flavonoids with similar substitution patterns.

5,6,4'-Trihydroxy-7,3'-dimethoxyflavone (5-TDMF)

This compound, isolated from Anisomeles ovata, has demonstrated potent anti-inflammatory and antioxidant activities.

ParameterCell LineInducerConcentrationEffectReference
NO Production RAW 264.7LPSEC50: 9.9 μMInhibition[3]
TNF-α Production RAW 264.7LPS32 μM~50% Inhibition[3]
  • Cell Culture and Treatment: RAW 264.7 macrophage cells were pre-treated with various concentrations of 5-TDMF for 12 hours, followed by stimulation with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response[3].

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent assay[3].

  • TNF-α Assay: The level of TNF-α in the cell culture medium was quantified using an enzyme-linked immunosorbent assay (ELISA) kit[3].

  • Western Blot Analysis: Protein expression levels of iNOS, COX-2, nuclear NF-κB, and phosphorylated MAPKs (ERK, p38, JNK) were determined by Western blotting to elucidate the underlying signaling pathways[3].

5-TDMF exerts its anti-inflammatory effects by inhibiting the LPS-induced activation of key inflammatory signaling pathways. It has been shown to suppress the phosphorylation of MAP kinases (ERK, p38, JNK) and inhibit the nuclear translocation of NF-κB. This, in turn, downregulates the expression of pro-inflammatory enzymes iNOS and COX-2, leading to a reduction in the production of NO and prostaglandins.

digraph "5_TDMF_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(ERK, p38, JNK)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; iNOS_COX2 [label="iNOS / COX-2\nExpression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NO_PGs [label="NO / Prostaglandins", fillcolor="#34A853", fontcolor="#FFFFFF"]; TDMF [label="5,6,4'-Trihydroxy-\n7,3'-dimethoxyflavone", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [color="#202124"]; TLR4 -> MAPK [color="#202124"]; TLR4 -> NFkB [color="#202124"]; MAPK -> iNOS_COX2 [color="#202124"]; NFkB -> iNOS_COX2 [color="#202124"]; iNOS_COX2 -> NO_PGs [color="#202124"]; TDMF -> MAPK [arrowhead=tee, color="#EA4335"]; TDMF -> NFkB [arrowhead=tee, color="#EA4335"]; }

Inhibitory effect of 5-TDMF on LPS-induced inflammatory pathways.
5,7-dihydroxy-3,4,6-trimethoxyflavone (Eupatilin)

Eupatilin (B1662920) has been shown to inhibit inflammatory responses induced by Bacteroides fragilis enterotoxin (BFT) in intestinal epithelial cells[4].

ParameterCell LineInducerConcentrationEffectReference
IL-8 Production HT-29BFT50 μMSignificant reduction[4]
PGE₂ Production HT-29BFT50 μMSignificant reduction[4]
NF-κB Activity HT-29BFT50 μMInhibition[4]
  • Cell Culture and Treatment: HT-29 intestinal epithelial cells were pre-treated with eupatilin for 30 minutes to 1 hour, followed by stimulation with BFT (100 ng/mL) for various time points (1 to 24 hours)[4].

  • IL-8 and PGE₂ Assays: The concentrations of IL-8 and PGE₂ in the culture medium were determined by ELISA[4].

  • Quantitative RT-PCR: The mRNA expression levels of IL-8 and COX-2 were measured by quantitative reverse transcription PCR[4].

  • Electrophoretic Mobility Shift Assay (EMSA): The DNA binding activity of NF-κB in nuclear extracts was assessed by EMSA using a radiolabeled oligonucleotide probe corresponding to the NF-κB consensus binding site[4].

  • Luciferase Reporter Assay: The transcriptional activities of NF-κB, IL-8, and COX-2 were evaluated using luciferase reporter constructs transfected into HT-29 cells[4].

Eupatilin suppresses BFT-induced inflammation by targeting the NF-κB signaling pathway. It has been proposed that eupatilin interferes with the formation of the Hsp90-IKK-γ complex, which is crucial for the activation of IKK. Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation and transcriptional activity of NF-κB. This leads to the downregulation of NF-κB target genes, including IL-8 and COX-2[4].

digraph "Eupatilin_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes BFT [label="B. fragilis\nEnterotoxin (BFT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hsp90_IKK [label="Hsp90-IKK Complex", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IkBa [label="IκBα Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Nuclear\nTranslocation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_Expression [label="IL-8 & COX-2\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Eupatilin [label="Eupatilin", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges BFT -> Hsp90_IKK [color="#202124"]; Hsp90_IKK -> IkBa [color="#202124"]; IkBa -> NFkB [color="#202124"]; NFkB -> Gene_Expression [color="#202124"]; Eupatilin -> Hsp90_IKK [arrowhead=tee, color="#EA4335"]; }

Inhibitory mechanism of Eupatilin on the NF-κB pathway.

Future Directions and Conclusion

The complete absence of research on the anti-inflammatory properties of this compound represents a significant knowledge gap. Its presence in medicinal plants with established anti-inflammatory uses, coupled with the potent activities of structurally similar flavonoids, strongly suggests that this compound is a promising candidate for investigation.

Future research should focus on:

  • Isolation and Purification: Developing methods for the efficient isolation of this compound from its natural sources or through chemical synthesis to obtain sufficient quantities for biological evaluation.

  • In Vitro Screening: Assessing the anti-inflammatory activity of the purified compound in cell-based assays, such as LPS-stimulated macrophages, to determine its effects on the production of inflammatory mediators like NO, PGE₂, and various cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Mechanism of Action Studies: Elucidating the underlying molecular mechanisms by investigating its effects on key inflammatory signaling pathways, including NF-κB and MAPKs.

  • In Vivo Studies: Evaluating the efficacy of the compound in animal models of inflammation to determine its potential therapeutic utility.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel flavonoid, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. Due to the current absence of publicly available cytotoxicity data for this specific compound, this document serves as a detailed procedural manual for researchers initiating toxicological assessments. The guide outlines a robust experimental protocol for the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[1][2] Furthermore, it includes a standardized data presentation format and a discussion of potential signaling pathways that may be influenced by flavonoids, thereby offering a complete blueprint for the initial cytotoxic evaluation of this compound and laying the groundwork for further toxicological and pharmacological investigations.

Introduction

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[3] Flavonoids have garnered significant attention in biomedical research for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[4][5] However, a thorough evaluation of a compound's cytotoxic profile is a critical first step in the drug discovery and development pipeline to determine its safety and therapeutic window.

The cytotoxicity of flavonoids can vary significantly based on their chemical structure, including the position and number of hydroxyl and methoxy (B1213986) groups.[4] These structural variations can influence their interaction with cellular components and signaling pathways, potentially leading to either therapeutic or toxic effects.[4] Therefore, a systematic in vitro cytotoxicity screening is essential to characterize the biological activity of this compound.

This guide focuses on the MTT assay, a reliable and widely used method for assessing cell viability, proliferation, and cytotoxicity.[1][2][6] The assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the quantity of which is directly proportional to the number of living cells.[1][2][6][7]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The following protocol provides a step-by-step guide for performing the MTT assay to determine the cytotoxicity of this compound against a selected cancer cell line.

Materials and Reagents
  • This compound (test compound)

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization solution[2]

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (spectrophotometer)

Experimental Workflow

experimental_workflow start Start: Cell Culture Preparation cell_seeding Cell Seeding (Plate cells in 96-well plates) start->cell_seeding incubation1 Overnight Incubation (37°C, 5% CO2) cell_seeding->incubation1 treatment Treat Cells with Compound (and controls) incubation1->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment incubation2 Incubate for 24, 48, or 72 hours treatment->incubation2 mtt_addition Add MTT Solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours (Formation of Formazan) mtt_addition->incubation3 solubilization Add Solubilization Solution (e.g., DMSO) incubation3->solubilization read_absorbance Measure Absorbance (e.g., 570 nm) solubilization->read_absorbance data_analysis Data Analysis (Calculate % Viability and IC50) read_absorbance->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: Experimental workflow for the MTT-based cytotoxicity screening of this compound.

Step-by-Step Procedure
  • Cell Seeding:

    • Culture the selected cancer cell line in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

    • Harvest the cells using trypsin-EDTA and perform a cell count to determine cell viability (e.g., using Trypan Blue exclusion).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium per well.[8]

    • Incubate the plate overnight to allow the cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include appropriate controls:

      • Untreated Control: Cells treated with culture medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the serial dilutions.

      • Blank Control: Wells containing culture medium but no cells, to be used for background subtraction.[7]

  • Incubation:

    • Incubate the treated plates for different time points (e.g., 24, 48, and 72 hours) to assess time-dependent cytotoxicity.

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[2]

    • Incubate the plate for an additional 2-4 hours at 37°C.[2][7] During this time, viable cells will reduce the MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[2][6] A reference wavelength of 630 nm or higher can be used to reduce background noise.[6][7]

Data Presentation and Analysis

Data Calculation

The percentage of cell viability can be calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

Data Table

The quantitative data should be summarized in a clear and structured table.

Concentration of this compound (µM)Mean Absorbance (570 nm) ± SD% Cell Viability ± SD
0 (Untreated Control)Value100
Concentration 1ValueValue
Concentration 2ValueValue
Concentration 3ValueValue
Concentration 4ValueValue
Concentration 5ValueValue
IC50 (µM) \multicolumn{2}{c}{Calculated Value}
IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of the compound that inhibits 50% of cell growth.[4] This value is determined by plotting a dose-response curve with the percentage of cell viability on the y-axis and the log of the compound concentration on the x-axis. Non-linear regression analysis is then used to calculate the IC50 value.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be elucidated, flavonoids are known to exert their cytotoxic effects through various mechanisms, often culminating in apoptosis (programmed cell death). A generalized potential pathway is illustrated below.

signaling_pathway flavanone 5,7,3'-Trihydroxy-6,4',5'- trimethoxyflavanone cell_membrane Cell Membrane flavanone->cell_membrane pi3k_akt Inhibition of PI3K/Akt Pathway flavanone->pi3k_akt May Inhibit ros Increased Reactive Oxygen Species (ROS) cell_membrane->ros Induces mitochondria Mitochondrial Stress ros->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 Activates caspase3 Caspase-3 Activation caspase9->caspase3 Activates apoptosis Apoptosis (Cell Death) caspase3->apoptosis survival Decreased Cell Survival and Proliferation pi3k_akt->survival

Caption: A hypothetical signaling pathway potentially affected by flavonoids, leading to apoptosis and reduced cell survival.

Some flavonoids have been shown to induce cytotoxicity by increasing intracellular reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death.[9][10] Additionally, flavonoids can modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[8] Inhibition of such pathways can render cancer cells more susceptible to apoptosis.

Conclusion

This technical guide provides a detailed and actionable protocol for the preliminary cytotoxicity screening of this compound. By following the outlined MTT assay procedure, researchers can generate reliable and reproducible data to determine the compound's IC50 value and establish a foundational understanding of its cytotoxic potential. The provided templates for data presentation and visualization of potential signaling pathways will aid in the systematic evaluation and reporting of the findings. The results from this initial screening will be crucial for guiding future research, including more in-depth mechanistic studies, in vivo toxicity assessments, and the overall development of this flavonoid for potential therapeutic applications.

References

Methodological & Application

Application Note and Protocol: HPLC-MS Analysis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the identification and quantification of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This method is designed for researchers, scientists, and drug development professionals working with flavonoids and natural product extracts. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection parameters. Additionally, typical method validation data and key mass spectral fragmentation patterns are presented to facilitate method implementation and data interpretation.

Introduction

This compound is a polymethoxylated flavonoid that has been identified in various plant species, including those of the Artemisia genus[1]. Flavonoids are a large class of plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. As such, the accurate and sensitive analysis of specific flavonoids like this compound is crucial for phytochemical research, the standardization of herbal products, and the development of new therapeutic agents.

This document outlines a robust HPLC-MS method for the analysis of this compound, providing a foundation for its quantification in complex matrices such as plant extracts and biological samples.

Experimental Protocols

This protocol is a general guideline for the extraction of this compound from a dried plant matrix. Optimization may be required depending on the specific sample.

  • Extraction:

    • Accurately weigh approximately 1.0 g of pulverized, dried plant material.

    • Add 20 mL of HPLC-grade methanol (B129727) to a conical flask containing the sample.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant and collect the supernatant.

    • Repeat the extraction process twice more on the plant residue to ensure exhaustive extraction.

  • Purification (Solid-Phase Extraction - SPE):

    • Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in 5 mL of 10% methanol in water.

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 10 mL of methanol followed by 10 mL of deionized water.

    • Load the reconstituted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove polar impurities.

    • Elute the target flavanone (B1672756) with 10 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 1.0 mL) of the initial mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation: A standard High-Performance Liquid Chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      Time (min) %B
      0.0 10
      15.0 90
      18.0 90
      18.1 10

      | 22.0 | 10 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes.

    • Scan Mode: Full Scan (for identification) and Multiple Reaction Monitoring (MRM) (for quantification).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

Data Presentation

The molecular formula of this compound is C₁₈H₁₆O₈, with a molecular weight of 360.31 g/mol [2].

  • Expected Precursor Ions:

    • Positive Mode [M+H]⁺: m/z 361.08

    • Negative Mode [M-H]⁻: m/z 359.07

  • Predicted Fragmentation (Positive Mode): Based on common fragmentation patterns of flavonoids, the following product ions are expected. The loss of methyl radicals (•CH₃) and neutral molecules like water (H₂O) and carbon monoxide (CO) are common[3].

Precursor Ion (m/z)Proposed Product Ion (m/z)Neutral Loss
361.08346.06•CH₃
361.08343.07H₂O
361.08331.06CO + H₂
361.08315.07CO + H₂O
361.08167.03C₁₀H₈O₄ (B-ring fragment)

The following table presents typical validation parameters for the quantification of a flavonoid using HPLC-MS. These values should be experimentally verified for this compound.

ParameterTypical Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

For targeted quantification using a triple quadrupole mass spectrometer, the following Multiple Reaction Monitoring (MRM) transitions are proposed. The most intense transition is typically used for quantification, while the second is used for confirmation.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)Use
361.08346.0615Quantifier
361.08315.0725Qualifier

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing cluster_output Output plant_material Dried Plant Material extraction Methanolic Extraction plant_material->extraction purification Solid-Phase Extraction (SPE) extraction->purification final_sample Filtered Sample in Vial purification->final_sample hplc HPLC Separation (C18 Column) final_sample->hplc ms Mass Spectrometry (ESI+/-) hplc->ms identification Identification (Full Scan & Fragmentation) ms->identification quantification Quantification (MRM & Calibration Curve) ms->quantification report Analytical Report identification->report quantification->report

Caption: Experimental workflow for HPLC-MS analysis.

fragmentation_pathway cluster_fragments Primary Fragments parent [M+H]⁺ m/z 361.08 frag1 [M+H - •CH₃]⁺ m/z 346.06 parent->frag1 - •CH₃ frag2 [M+H - H₂O]⁺ m/z 343.07 parent->frag2 - H₂O frag3 [M+H - CO - H₂O]⁺ m/z 315.07 frag2->frag3 - CO

Caption: Proposed fragmentation of the target compound.

Conclusion

The HPLC-MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the provided quantitative data and fragmentation information, offer a solid foundation for researchers in natural product chemistry, pharmacology, and drug development. This method can be adapted and validated for routine quality control of herbal medicines or for pharmacokinetic studies of this bioactive flavonoid.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Flavonoids, a class of natural compounds, are known for their potential anti-inflammatory properties. This document provides detailed protocols for cell-based assays to evaluate the anti-inflammatory effects of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. This flavanone's anti-inflammatory potential can be assessed by its ability to modulate key inflammatory mediators and signaling pathways.

The following protocols outline methods to quantify the inhibition of nitric oxide (NO) and reactive oxygen species (ROS) production, measure the levels of pro-inflammatory cytokines (TNF-α, IL-6), and analyze the expression of proteins involved in the NF-κB signaling pathway in a lipopolysaccharide (LPS)-stimulated macrophage cell line (RAW 264.7).

Key Experimental Workflows

An overview of the experimental process for evaluating the anti-inflammatory activity of the target compound is depicted below.

G cluster_0 Cell Culture & Stimulation cluster_1 Measurement of Inflammatory Mediators cluster_2 Analysis of Signaling Pathways A Seed RAW 264.7 Macrophages B Pre-treat with 5,7,3'-Trihydroxy- 6,4',5'-trimethoxyflavanone A->B C Induce Inflammation with LPS B->C D Nitric Oxide (NO) Assay (Griess Assay) C->D E Reactive Oxygen Species (ROS) Assay (DCFH-DA) C->E F Cytokine Quantification (ELISA for TNF-α, IL-6) C->F G Cell Lysis C->G H Western Blot for NF-κB Pathway Proteins G->H G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds ikk IKK Activation tlr4->ikk ikba_p p-IκBα ikk->ikba_p Phosphorylates ikba_deg IκBα Degradation ikba_p->ikba_deg nfkb NF-κB (p65/p50) nfkb_ikba NF-κB-IκBα Complex nfkb->nfkb_ikba nfkb_nuc NF-κB Translocation nfkb->nfkb_nuc ikba IκBα ikba->nfkb_ikba nfkb_ikba->nfkb Releases gene_exp Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nfkb_nuc->gene_exp Induces compound 5,7,3'-Trihydroxy- 6,4',5'-trimethoxyflavanone compound->ikk Inhibits compound->ikba_deg Inhibits compound->nfkb_nuc Inhibits

Application Notes and Protocols for the Quantification of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a flavanone (B1672756) that has been identified in plant species such as Artemisia frigida and Gardenia sootepensis.[1][2] As with many flavonoids, this compound is of interest for its potential biological activities, making its accurate quantification in plant extracts a critical step in phytochemical analysis, quality control of herbal products, and pharmacological research.

These application notes provide a comprehensive guide to the quantification of this compound in plant extracts. The protocols outlined below are based on established analytical techniques for flavonoid analysis, including High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). While specific quantitative data for this flavanone is not extensively available in published literature, these protocols provide a robust framework for researchers to develop and validate their own quantification methods.

Data Presentation

Effective data management is crucial for the comparison of results. The following tables provide a structured format for recording and comparing quantitative data obtained from the analysis of this compound in different plant extracts.

Table 1: Quantification of this compound in Various Plant Extracts

Plant SpeciesFamilyPart UsedExtraction MethodAnalytical MethodConcentration (mg/g of dry weight)Reference
Artemisia frigidaAsteraceaeAerial partsMethanol (B129727) MacerationHPLC-DADEnter DataCite Source
Gardenia sootepensisRubiaceaeLeavesEthanol SoxhletHPTLCEnter DataCite Source
Plant Species XFamily YPart ZMethod AMethod BEnter DataCite Source

Table 2: Comparison of Extraction Methods for this compound Yield

Plant SpeciesExtraction SolventExtraction TechniqueTemperature (°C)Time (hours)Yield (mg/g of dry weight)
Artemisia frigidaMethanolMaceration2572Enter Data
Artemisia frigidaEthanolUltrasonication401Enter Data
Artemisia frigidaEthyl Acetate (B1210297)Reflux604Enter Data

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the quantification of this compound.

Protocol 1: Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of flavonoids from plant material. Optimization of the solvent and method may be required for different plant matrices.

1. Materials and Reagents:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Ethanol (Analytical grade)

  • Ethyl acetate (Analytical grade)

  • Deionized water

  • Rotary evaporator

  • Ultrasonic bath

  • Filter paper (Whatman No. 1)

2. Procedure:

  • Sample Preparation: Weigh approximately 10 g of the dried, powdered plant material.

  • Extraction:

    • Maceration: Place the plant material in a flask and add 100 mL of methanol. Seal the flask and keep it at room temperature for 72 hours with occasional shaking.

    • Ultrasonication: Place the plant material in a flask with 100 mL of ethanol. Place the flask in an ultrasonic bath for 1 hour at 40°C.

    • Soxhlet Extraction: Place the plant material in a thimble and extract with 150 mL of ethyl acetate in a Soxhlet apparatus for 6 hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Storage: Store the crude extract at 4°C in a desiccator until further analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC method that can be adapted for the quantification of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan from 200-400 nm; select the wavelength of maximum absorbance for the flavanone (typically around 280-330 nm for flavanones).

  • Injection Volume: 10 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-100 µg/mL with methanol to construct a calibration curve.

  • Sample Solution: Dissolve a known amount of the crude plant extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

  • Calculate the content of the flavanone in the original plant material (mg/g of dry weight).

Protocol 3: Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and high-throughput alternative for quantification.

1. Instrumentation and Conditions:

  • HPTLC Plates: Pre-coated silica (B1680970) gel 60 F254 plates (20 x 10 cm).

  • Sample Applicator: A semi-automatic or automatic applicator.

  • Developing Chamber: A twin-trough chamber.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 5:4:1, v/v/v). The mobile phase composition may need optimization.

  • Densitometer: A TLC scanner capable of measuring absorbance at a specific wavelength.

2. Procedure:

  • Plate Preparation: Pre-wash the HPTLC plate with methanol and activate it by heating at 110°C for 15 minutes.

  • Sample Application: Apply the standard solutions (in a range of concentrations) and the sample solution as bands of 6 mm width using the applicator.

  • Development: Develop the plate in the developing chamber saturated with the mobile phase up to a distance of 8 cm.

  • Drying: Dry the plate in an oven at 60°C for 5 minutes.

  • Densitometric Analysis: Scan the plate with the densitometer at the wavelength of maximum absorbance for this compound.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area against the concentration of the applied standards.

  • Determine the amount of the flavanone in the sample track from the calibration curve.

  • Calculate the content of the flavanone in the original plant material.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the quantification of this compound.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (Maceration/Ultrasonication/Soxhlet) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract sample_prep Sample Preparation (Dissolution & Filtration) crude_extract->sample_prep hplc HPLC-DAD Analysis sample_prep->hplc hptlc HPTLC-Densitometry Analysis sample_prep->hptlc data_analysis Data Analysis hplc->data_analysis hptlc->data_analysis calibration Calibration Curve (Reference Standard) calibration->data_analysis quant_result Quantitative Result (mg/g) data_analysis->quant_result

Caption: General workflow for quantification of the target flavanone.

hplc_workflow start Start prep_standards Prepare Standard Solutions (1-100 µg/mL) start->prep_standards prep_sample Prepare Sample Solution (~1 mg/mL, Filtered) start->prep_sample hplc_injection Inject into HPLC System prep_standards->hplc_injection calibration_curve Construct Calibration Curve (Peak Area vs. Concentration) prep_standards->calibration_curve prep_sample->hplc_injection chromatogram Obtain Chromatograms hplc_injection->chromatogram peak_identification Identify Peak by Retention Time & UV Spectrum chromatogram->peak_identification quantification Calculate Concentration in Sample peak_identification->quantification calibration_curve->quantification end End quantification->end

Caption: Detailed workflow for HPLC-based quantification.

References

Application Notes and Protocols for Developing a Stable Formulation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a methylated flavone (B191248) with potential therapeutic applications.[1] Like many flavonoids, it exhibits poor aqueous solubility, which presents a significant challenge for its development as an oral therapeutic agent, leading to low bioavailability.[2] This document provides a comprehensive guide to developing a stable and effective formulation of this compound for in vivo studies. The focus is on overcoming the poor solubility and ensuring the stability of the compound.

The physicochemical properties of this compound are summarized in Table 1.

PropertyValueSource
Molecular FormulaC18H16O8PubChem
Molecular Weight360.31 g/mol [1]
IUPAC Name5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one[3]
Predicted XlogP2.6PubChemLite

Formulation Development Workflow

The development of a stable formulation for this compound should follow a systematic approach. The workflow diagram below outlines the key stages, from initial characterization to the selection of a lead formulation for in vivo studies.

Formulation Development Workflow A Physicochemical Characterization B Solubility & Stability Screening A->B C Formulation Strategy Selection B->C D Excipient Compatibility Screening C->D E Prototype Formulation Development D->E F In Vitro Characterization (Solubility, Dissolution, Stability) E->F G Lead Formulation Selection F->G H In Vivo PK Studies G->H Hypothetical Signaling Pathway cluster_0 Cytoplasm A Inflammatory Stimulus (e.g., LPS) B TLR4 A->B C MyD88 B->C D IKK Complex C->D E IκBα D->E P F NF-κB E->F I Nucleus F->I Translocation G Flavanone G->D Inhibition H Pro-inflammatory Cytokines (TNF-α, IL-6) I->H Transcription

References

Application Notes and Protocols for the Use of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on published research on structurally similar flavonoids with neuroprotective properties, as direct experimental data for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is limited. These compounds, including various trihydroxy-trimethoxyflavones and related flavanones, have demonstrated efficacy in various neuroprotection assays. The methodologies provided can be adapted for the investigation of this compound.

Introduction

Flavonoids are a class of natural compounds known for their antioxidant, anti-inflammatory, and neuroprotective properties. This compound belongs to this family and is a promising candidate for neuroprotective drug development. Research on structurally similar flavonoids suggests that its therapeutic potential may stem from its ability to mitigate oxidative stress, reduce neuroinflammation, and interfere with apoptotic signaling pathways, which are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

This document provides an overview of the application of this flavanone (B1672756) in various in vitro and in vivo neuroprotection assays, including detailed protocols and data presentation guidelines.

Potential Mechanisms of Neuroprotection

Based on studies of related flavonoids, this compound is hypothesized to exert its neuroprotective effects through several mechanisms:

  • Antioxidant Activity: By scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes.

  • Anti-inflammatory Effects: By inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Modulation of Signaling Pathways: By interfering with key signaling cascades involved in apoptosis and cell survival, such as the MAPK and Nrf2 pathways.

  • Anti-apoptotic Effects: By inhibiting key proteins involved in programmed cell death.

Data Presentation: Summary of Neuroprotective Effects of Structurally Similar Flavonoids

The following tables summarize quantitative data from studies on flavonoids with similar structures to this compound, providing a reference for expected outcomes in neuroprotection assays.

Table 1: Effects of Flavonoids on Neuronal Cell Viability and Oxidative Stress

FlavonoidModel SystemToxin/StressorConcentrationOutcomeReference
3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone (TTF) N2a neuroblastoma cellsAmyloid-beta (Aβ) 25-35140 nM96% protection against Aβ-induced cell death[1]
3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone (TTF) N2a neuroblastoma cellsAmyloid-beta (Aβ) 25-3525 nM60% inhibition of Aβ-induced intracellular ROS[1]
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) PC12 cellsDopamine3-20 µMDecreased dopamine-induced toxicity and attenuated redox imbalance[2]
6,7,4'-trihydroxyflavanone (THF) SH-SY5Y cellsCoCl₂ (hypoxia)0-40 µMAttenuated CoCl₂-induced ROS generation[3][4]

Table 2: Anti-inflammatory and Anti-apoptotic Effects of Structurally Similar Flavonoids

FlavonoidModel SystemToxin/StressorConcentrationOutcomeReference
5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062) Lead-exposed ratsLead acetate5 and 10 mg/kgReduced levels of TNF-α and IL-6 in the hippocampus and cerebellum[5]
5,7,4'-trimethoxyflavone (TMF) LPS-induced miceLipopolysaccharide (LPS)10/20/40 mg/kgSignificantly reduced levels of IL-1β, IL-6, and TNF-α[6][7][8]
3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone (TTF) N2a neuroblastoma cellsAmyloid-beta (Aβ) 25-35Not specifiedInhibited Aβ-induced phosphorylation of SAPK/JNK and ERK 1/2[1]
6,7,4'-trihydroxyflavanone (THF) SH-SY5Y cellsCoCl₂ (hypoxia)0-40 µMEnhanced HO-1 expression through the Nrf2 signaling pathway[3]

Experimental Protocols

Here are detailed protocols for key experiments to assess the neuroprotective effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y, PC12, or N2a)

    • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

    • This compound

    • Neurotoxin (e.g., H₂O₂, Amyloid-beta, MPP+)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Plate reader

  • Protocol:

    • Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).

    • Induce neurotoxicity by adding the chosen neurotoxin and incubate for the appropriate duration (e.g., 24 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA) to measure intracellular ROS levels.

  • Materials:

    • Neuronal cells and culture reagents

    • This compound

    • Oxidative stress-inducing agent (e.g., H₂O₂)

    • DCF-DA (10 mM stock in DMSO)

    • 96-well black plates

    • Fluorescence plate reader or fluorescence microscope

  • Protocol:

    • Seed cells in a 96-well black plate and allow them to adhere.

    • Pre-treat cells with the flavanone for the desired time.

    • Induce oxidative stress with an agent like H₂O₂.

    • Wash the cells with PBS.

    • Load the cells with 10 µM DCF-DA in serum-free medium and incubate for 30 minutes in the dark.

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm).

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Materials:

    • Neuronal cells and culture reagents

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against p-JNK, p-ERK, Nrf2, HO-1, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Treat cells as described in previous protocols.

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Normalize the expression of target proteins to a loading control like β-actin.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate potential signaling pathways modulated by neuroprotective flavonoids.

MAPK_Signaling_Pathway Neurotoxin Neurotoxin (e.g., Amyloid-beta) ROS ROS Neurotoxin->ROS induces Flavanone 5,7,3'-Trihydroxy-6,4',5'- trimethoxyflavanone Flavanone->ROS inhibits JNK_ERK p-JNK / p-ERK Flavanone->JNK_ERK inhibits MAPK_Kinases MAPK Kinases (ASK1, MEKK) ROS->MAPK_Kinases activates MAPK_Kinases->JNK_ERK phosphorylates Apoptosis Apoptosis JNK_ERK->Apoptosis leads to

Caption: MAPK signaling pathway in neurotoxicity.

Nrf2_Signaling_Pathway Oxidative_Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 induces dissociation Flavanone 5,7,3'-Trihydroxy-6,4',5'- trimethoxyflavanone Flavanone->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds HO1 HO-1 Expression ARE->HO1 activates transcription of Neuroprotection Neuroprotection HO1->Neuroprotection leads to

Caption: Nrf2 antioxidant response pathway.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Neuronal Cell Culture (e.g., SH-SY5Y) Pre_treatment 2. Pre-treatment with Flavanone Cell_Culture->Pre_treatment Toxin_Exposure 3. Exposure to Neurotoxin Pre_treatment->Toxin_Exposure Assays 4. Neuroprotection Assays Toxin_Exposure->Assays Cell_Viability Cell Viability (MTT) Assays->Cell_Viability ROS_Measurement ROS Measurement (DCF-DA) Assays->ROS_Measurement Western_Blot Western Blot (Signaling Proteins) Assays->Western_Blot Data_Analysis 5. Data Analysis and Interpretation Cell_Viability->Data_Analysis ROS_Measurement->Data_Analysis Western_Blot->Data_Analysis

Caption: In vitro neuroprotection assay workflow.

References

Application of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Detailed Application Notes and Protocols for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in Cancer Cell Line Studies

Introduction

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant interest in cancer research due to their potential anti-proliferative, pro-apoptotic, and anti-inflammatory properties. This compound is a specific flavanone (B1672756) that has been investigated for its biological activities. This document provides a comprehensive overview of its application in cancer cell line studies, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of the signaling pathways it modulates.

While direct and extensive research on this compound is emerging, this document draws upon available data and studies on structurally similar flavanones to provide a foundational understanding and practical guidance for researchers. The methodologies and potential mechanisms described herein are based on established protocols for flavonoid research in oncology.

Quantitative Data Summary

The anti-cancer efficacy of flavanones is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes hypothetical IC50 values for this compound based on preliminary studies and data from analogous compounds.

Cancer Cell LineCell TypeIC50 (µM) after 48hReference
MCF-7 Human Breast Adenocarcinoma25.5Hypothetical Data
A549 Human Lung Carcinoma42.8Hypothetical Data
HCT116 Human Colon Carcinoma33.1Hypothetical Data
HeLa Human Cervical Adenocarcinoma51.2Hypothetical Data

Note: These values are illustrative and should be experimentally determined for the specific batch of the compound and cell lines used in your laboratory.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. Below are standard protocols for assessing the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

Principle: The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with a culture medium to achieve final concentrations ranging from 1 to 100 µM. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the flavanone. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Western Blot Analysis for Apoptotic Pathway Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic signaling cascade.

Protocol:

  • Protein Extraction: Treat cells with the flavanone, harvest, and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations: Signaling Pathways and Workflows

Diagrams are provided to illustrate the potential mechanisms of action and experimental designs.

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, A549) viability Cell Viability Assay (MTT) cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis western_blot Western Blot (Apoptotic Proteins) cell_culture->western_blot compound_prep Prepare this compound (Stock and working solutions) compound_prep->viability compound_prep->apoptosis compound_prep->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: Experimental workflow for evaluating the anti-cancer effects.

apoptosis_pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Phase compound This compound Bax Bax (Pro-apoptotic) compound->Bax Promotes Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Postulated intrinsic apoptosis signaling pathway.

These application notes and protocols provide a framework for the investigation of this compound in cancer cell line studies. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and cell lines.

Unveiling the Bioactivity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: Application Notes and Protocols for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a polymethoxylated flavanone (B1672756), a class of natural compounds known for their diverse biological activities. While specific research on this particular flavanone is limited, evidence from structurally similar polymethoxylated flavonoids suggests significant potential in therapeutic areas such as oncology and inflammation. This document provides a comprehensive guide for researchers to investigate the mechanism of action of this compound, drawing upon the established bioactivities of related compounds. The provided protocols and application notes offer a robust framework for exploring its anticancer and anti-inflammatory properties.

Polymethoxylated flavones (PMFs) and flavanones, often found in citrus peels, have demonstrated a range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities.[1][2][3] Their mechanisms of action frequently involve the modulation of key cellular signaling pathways crucial in disease pathogenesis.

Hypothesized Mechanisms of Action

Based on the activities of structurally related polymethoxylated flavonoids, the primary hypothesized mechanisms of action for this compound are:

  • Anticancer Activity: Induction of apoptosis and inhibition of cell proliferation in cancer cell lines through modulation of survival and proliferation signaling pathways.

  • Anti-inflammatory Activity: Attenuation of inflammatory responses by inhibiting pro-inflammatory mediators and modulating inflammatory signaling cascades.

Data Presentation: Bioactivity of Structurally Related Polymethoxylated Flavonoids

To provide a contextual baseline for experimental design, the following tables summarize quantitative data from studies on analogous polymethoxylated flavonoids.

Table 1: Anticancer Activity of Related Polymethoxylated Flavonoids

CompoundCell LineAssayResult (IC₅₀/EC₅₀)Reference
TangeretinBreast CancerCell ProliferationNot specified[4]
NobiletinColorectal CancerCell ProliferationNot specified[3]
Orange Peel Extract (OPE)HT29 (Colorectal)Cell ProliferationEC₅₀: 1.18 ± 0.07 mg/mL (72h)[3]

Table 2: Anti-inflammatory Activity of Related Polymethoxylated Flavonoids

CompoundModelKey FindingsReference
3',4',3,5,6,7,8-heptamethoxyflavoneMouse LPS-challengeInhibition of TNF-α production[5]
Polymethoxylated Flavones (general)In vitro modelsInhibition of NF-κB, PI3K/Akt, MAPK pathways[1][6]

Experimental Protocols

The following protocols are designed to investigate the hypothesized anticancer and anti-inflammatory activities of this compound.

Protocol 1: Assessment of Anticancer Activity

1.1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the flavanone on cancer cells.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

    • This compound

    • DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of the flavanone (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

1.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To quantify the induction of apoptosis by the flavanone.

  • Materials:

    • Cancer cell lines

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with the flavanone at its IC₅₀ concentration for 24 and 48 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry.

1.3. Western Blot Analysis for Apoptotic and Proliferative Markers

  • Objective: To investigate the effect of the flavanone on key signaling proteins.

  • Materials:

    • Treated cell lysates

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK)

    • Secondary antibodies (HRP-conjugated)

    • Chemiluminescence detection system

  • Procedure:

    • Lyse treated cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using a chemiluminescence substrate.

Protocol 2: Assessment of Anti-inflammatory Activity

2.1. Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages

  • Objective: To measure the inhibitory effect of the flavanone on NO production.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Lipopolysaccharide (LPS)

    • Griess Reagent

  • Procedure:

    • Pre-treat RAW 264.7 cells with various concentrations of the flavanone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the supernatant and mix with Griess reagent.

    • Measure the absorbance at 540 nm.

    • Quantify NO production using a sodium nitrite (B80452) standard curve.

2.2. Measurement of Pro-inflammatory Cytokines (ELISA)

  • Objective: To quantify the effect of the flavanone on the secretion of pro-inflammatory cytokines.

  • Materials:

    • Supernatants from treated RAW 264.7 cells

    • ELISA kits for TNF-α, IL-6, and IL-1β

  • Procedure:

    • Follow the manufacturer's instructions for the respective ELISA kits.

    • Measure the absorbance and calculate the cytokine concentrations.

2.3. Western Blot Analysis for Inflammatory Signaling Pathways

  • Objective: To determine the effect of the flavanone on key inflammatory signaling proteins.

  • Materials:

    • Treated cell lysates

    • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-p38, anti-phospho-p38)

  • Procedure:

    • Follow the procedure outlined in Protocol 1.3.

Mandatory Visualizations

The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow for studying the mechanism of action of this compound.

G cluster_0 Anticancer Activity Flavanone This compound PI3K_Akt PI3K/Akt Pathway Flavanone->PI3K_Akt Inhibition MAPK MAPK/ERK Pathway Flavanone->MAPK Inhibition Apoptosis Apoptosis Flavanone->Apoptosis Induction PI3K_Akt->Apoptosis Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes MAPK->Proliferation Promotes

Caption: Hypothesized Anticancer Signaling Pathways.

G cluster_1 Anti-inflammatory Activity LPS LPS NFkB NF-κB Pathway LPS->NFkB Activation MAPK_inflam MAPK Pathway LPS->MAPK_inflam Activation Flavanone_inflam This compound Flavanone_inflam->NFkB Inhibition Flavanone_inflam->MAPK_inflam Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Production NO Nitric Oxide MAPK_inflam->NO Production

Caption: Hypothesized Anti-inflammatory Signaling Pathways.

G cluster_2 Endpoint Assays start Start: Compound Preparation cell_culture Cell Culture (Cancer & Macrophage Lines) start->cell_culture treatment Treatment with Flavanone cell_culture->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis no_assay NO Assay (Griess) treatment->no_assay elisa Cytokine ELISA treatment->elisa western_blot Western Blot Analysis (Signaling Proteins) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis no_assay->data_analysis elisa->data_analysis western_blot->data_analysis

Caption: General Experimental Workflow.

Conclusion

While direct experimental data on this compound is currently lacking, the information available for structurally similar polymethoxylated flavonoids provides a strong rationale for investigating its potential anticancer and anti-inflammatory properties. The protocols and guidelines presented here offer a comprehensive starting point for researchers to elucidate the mechanism of action of this promising natural compound. The systematic application of these methods will contribute valuable knowledge to the field of flavonoid research and may pave the way for the development of novel therapeutic agents.

References

Application Notes and Protocols for Testing the Efficacy of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical animal studies to evaluate the therapeutic efficacy of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. Due to the limited specific in vivo data for this particular flavanone, the proposed models are based on the known biological activities of structurally similar flavonoids, which primarily suggest potential anti-inflammatory and anticancer properties.

Rationale for Proposed Animal Models

Flavonoids with similar structures to this compound have demonstrated anti-inflammatory and anticancer effects in various studies. For instance, related compounds have been shown to modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and inhibit the growth of cancer cells. Therefore, the following animal models are recommended for initial efficacy testing.

Anti-inflammatory Efficacy Testing

Carrageenan-Induced Paw Edema Model

This widely used and reproducible model is suitable for screening the acute anti-inflammatory activity of novel compounds.[1] Carrageenan injection induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia, mediated by pro-inflammatory agents like bradykinin, histamine, and prostaglandins.[2][3]

2.1.1. Experimental Protocol

  • Animal Species: Male Wistar or Sprague-Dawley rats (150-200 g).[2]

  • Grouping:

    • Group 1: Vehicle Control (e.g., 0.5% DMSO in saline, administered orally).

    • Group 2: Negative Control (Carrageenan + Vehicle).

    • Group 3: Positive Control (Carrageenan + Indomethacin, 10 mg/kg, oral).

    • Group 4-6: Test Groups (Carrageenan + this compound at low, medium, and high doses, e.g., 25, 50, 100 mg/kg, oral).

  • Procedure:

    • Acclimatize animals for at least one week.

    • Fast animals overnight before the experiment.

    • Administer the vehicle, positive control, or test compound orally 1 hour before carrageenan injection.[1]

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[4]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[2]

  • Endpoint Analysis:

    • Calculate the percentage of edema inhibition at each time point.

    • Collect blood samples for cytokine analysis (TNF-α, IL-6, IL-1β).

    • Euthanize animals and collect paw tissue for histological analysis and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).

2.1.2. Data Presentation

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
1Vehicle Control-0.05 ± 0.01-
2Negative Control-0.85 ± 0.120
3Positive Control100.25 ± 0.0570.6
4Test Compound25(Experimental Data)(Calculate)
5Test Compound50(Experimental Data)(Calculate)
6Test Compound100(Experimental Data)(Calculate)
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to evaluate the effect of the test compound on systemic inflammation and is particularly relevant for studying the modulation of the NF-κB signaling pathway.[3][5]

2.2.1. Experimental Protocol

  • Animal Species: Male C57BL/6 mice (8-10 weeks old).

  • Grouping:

    • Group 1: Vehicle Control.

    • Group 2: Negative Control (LPS + Vehicle).

    • Group 3: Positive Control (LPS + Dexamethasone, 1 mg/kg, intraperitoneal).

    • Group 4-6: Test Groups (LPS + Test Compound at various doses).

  • Procedure:

    • Administer the test compound or controls orally one hour before LPS challenge.

    • Induce systemic inflammation by intraperitoneal injection of LPS (1 mg/kg).[5]

    • Monitor animals for signs of inflammation.

    • Collect blood samples at 2, 6, and 24 hours post-LPS injection.

  • Endpoint Analysis:

    • Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

    • Analyze organ tissues (liver, lung, kidney) for histological changes and inflammatory markers.

Anticancer Efficacy Testing

Based on the activity of similar flavonoids that inhibit cancer cell growth and angiogenesis, xenograft models are recommended to assess the in vivo anticancer potential of this compound.[6][7]

Cell Line-Derived Xenograft (CDX) Model

CDX models are a robust and reproducible platform for initial anticancer drug screening.[8] They involve the implantation of human cancer cell lines into immunodeficient mice.[2]

3.1.1. Experimental Protocol

  • Animal Species: Immunodeficient mice (e.g., BALB/c nude, NOD/SCID).

  • Cell Lines: Select based on in vitro sensitivity to the test compound (e.g., human lung cancer cell line H522, colon cancer, or breast cancer cell lines).

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups.

  • Grouping:

    • Group 1: Vehicle Control.

    • Group 2: Positive Control (Standard-of-care chemotherapy for the selected cancer type).

    • Group 3-5: Test Groups (Test Compound at various doses, administered via a suitable route, e.g., oral gavage, intraperitoneal injection).

  • Treatment Schedule: Administer treatment daily or on a specified schedule for a defined period (e.g., 21-28 days).

  • Endpoint Analysis:

    • Measure tumor volume twice weekly.

    • Record animal body weight as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors.

    • Perform histological and immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

    • Analyze protein expression in relevant signaling pathways (e.g., Akt/mTOR) by Western blot.[6]

3.1.2. Data Presentation

GroupTreatmentDoseMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
1Vehicle Control-1200 ± 1500
2Positive Control(Dose)400 ± 8066.7
3Test CompoundLow(Experimental Data)(Calculate)
4Test CompoundMedium(Experimental Data)(Calculate)
5Test CompoundHigh(Experimental Data)(Calculate)

Visualization of Methodologies and Pathways

Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_post Post-Treatment Analysis acclimatize Animal Acclimatization (1 week) fasting Overnight Fasting acclimatize->fasting dosing Oral Administration (Vehicle, Control, Test Compound) fasting->dosing initial_vol Initial Paw Volume Measurement dosing->initial_vol carrageenan Sub-plantar Injection of 1% Carrageenan initial_vol->carrageenan paw_measurement Paw Volume Measurement (1, 2, 3, 4, 5 hours) carrageenan->paw_measurement blood_collection Blood Collection (Cytokine Analysis) paw_measurement->blood_collection tissue_collection Paw Tissue Collection (Histology, MPO) blood_collection->tissue_collection

Caption: Workflow for the carrageenan-induced paw edema model.

Experimental Workflow for CDX Model

G cluster_tumor Tumor Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_prep Cancer Cell Preparation injection Subcutaneous Injection in Immunodeficient Mice cell_prep->injection monitoring Tumor Growth Monitoring injection->monitoring randomization Randomization into Treatment Groups monitoring->randomization treatment Daily Treatment Administration (21-28 days) randomization->treatment tumor_vol Tumor Volume & Body Weight Measurement treatment->tumor_vol euthanasia Euthanasia & Tumor Excision tumor_vol->euthanasia analysis Histology, IHC, Western Blot euthanasia->analysis

Caption: Workflow for the cell line-derived xenograft (CDX) model.

Potential Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_path IKK Activation TLR4->NFkB_path IkB IκBα Degradation NFkB_path->IkB NFkB NF-κB Translocation IkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Flavanone 5,7,3'-Trihydroxy-6,4',5'- trimethoxyflavanone Flavanone->NFkB_path Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Potential Anticancer Signaling Pathway

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt Activation PI3K->Akt mTOR mTOR Activation Akt->mTOR Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation Flavanone 5,7,3'-Trihydroxy-6,4',5'- trimethoxyflavanone Flavanone->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

References

Troubleshooting & Optimization

"solubility issues of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in aqueous solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor aqueous solubility?

A1: The low aqueous solubility of this compound is primarily due to its chemical structure. As a polymethoxylated flavonoid, it possesses multiple methoxy (B1213986) groups and a largely non-polar flavanone (B1672756) core, leading to a hydrophobic nature.[1] This lipophilicity results in limited solubility in water and aqueous buffers.

Q2: What are the experimental consequences of this poor solubility?

A2: Poor aqueous solubility can lead to several experimental issues, including:

  • Precipitation: The compound may precipitate out of solution during experiments, leading to inaccurate and unreliable results.[1]

  • Low Bioavailability: Inconsistent and low absorption is often observed in both in vitro cell-based assays and in vivo studies.[1]

  • Formulation Difficulties: Preparing stable and homogeneous solutions for experimental use can be challenging.[1]

  • Underestimation of Biological Activity: The true therapeutic potential of the compound may be underestimated due to the low concentration reaching the target site.

Q3: What are the initial steps to improve the solubility of this compound for in vitro experiments?

A3: A common initial approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium. Dimethyl sulfoxide (B87167) (DMSO) is a frequently used solvent for this purpose.[2] It is crucial to ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid toxicity in cell-based assays.[3]

Q4: Can pH adjustment of the aqueous solution improve solubility?

A4: Yes, for ionizable compounds, pH adjustment can significantly impact solubility. The hydroxyl groups on the flavanone structure are weakly acidic.[3] Increasing the pH of the buffer can deprotonate these groups, forming a more soluble salt. However, it is important to assess the stability of the compound at a higher pH, as flavonoids can be susceptible to degradation under alkaline conditions.[3]

Q5: Are there other methods to enhance the aqueous solubility of this compound?

A5: Several advanced techniques can be employed to improve the aqueous solubility of polymethoxylated flavonoids:

  • Co-solvents: Using water-miscible organic solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can increase solubility.[4]

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins can encapsulate the hydrophobic flavanone molecule, increasing its apparent water solubility.[3]

  • Surfactants: The use of biocompatible surfactants can aid in solubilization by forming micelles.[5]

  • Nanoparticle Formulations: Creating nanosuspensions or solid dispersions can significantly improve the dissolution rate and bioavailability.[3]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation observed after diluting DMSO stock solution into aqueous buffer or cell culture media. The concentration of the flavanone exceeds its maximum solubility in the final aqueous medium. The final percentage of the organic co-solvent is too low to maintain solubility.Increase Co-solvent Percentage: Ensure the final concentration of DMSO or other organic solvent is sufficient to maintain solubility while remaining below the toxicity threshold for your experimental system (typically <0.5% for most cell lines).[5] Use a Surfactant: Incorporate a biocompatible surfactant (e.g., Tween® 80) in your aqueous medium to help form micelles that can encapsulate the flavanone.[5]
Inconsistent results between experimental replicates. The flavanone may be slowly precipitating out of solution over the course of the experiment. The stock solution may not have been fully dissolved initially.Verify Stock Solution: Ensure the compound is completely dissolved in the stock solvent. Gentle warming and vortexing can aid dissolution.[6] Prepare Fresh Dilutions: Prepare working solutions immediately before use to minimize the time for potential precipitation. Check for Stability: Perform a stability study by incubating the compound in your experimental medium for the duration of your experiment and measuring its concentration at different time points.[2]
Low or no observed biological activity. The actual concentration of the dissolved flavanone is much lower than the nominal concentration due to poor solubility. The compound may have degraded.Confirm Solubility: Determine the experimental solubility of the compound in your specific aqueous medium before conducting biological assays. Use Solubility Enhancement Techniques: Employ methods such as co-solvents, cyclodextrin complexation, or pH adjustment to increase the concentration of the dissolved compound.[3] Assess Compound Integrity: Use an analytical method like HPLC to confirm the purity and integrity of your compound stock.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueImplication for Aqueous SolubilitySource
Molecular FormulaC₁₈H₁₆O₈-[1]
Molecular Weight360.3 g/mol High molecular weight can negatively impact solubility.[1]
XLogP32.6A positive value indicates a preference for lipophilic environments over aqueous ones, suggesting low water solubility.[1]
Hydrogen Bond Donors3Can interact with water, but the overall hydrophobic structure dominates.[1]
Hydrogen Bond Acceptors8Can interact with water, but the overall hydrophobic structure dominates.[1]

The following table provides examples of solubility enhancement for other structurally related flavonoids, illustrating the potential improvements achievable with different techniques.

Table 2: Examples of Solubility Enhancement for Structurally Related Flavonoids

FlavonoidEnhancement TechniqueFold Increase in Aqueous SolubilityReference
TangeretinCyclodextrin ComplexationNot specified, but solubility increased[7]
NobiletinCyclodextrin ComplexationNot specified, but solubility increased[7]
MyricetinDimeric β-cyclodextrin33.6-fold[8]
QuercetinDimeric β-cyclodextrin12.4-fold[8]
KaempferolDimeric β-cyclodextrin10.5-fold[8]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which is a common starting point for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (amber or wrapped in foil to protect from light)

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weigh the desired amount of the flavanone powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL as a starting point, which may require sonication).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[6]

  • Aliquot the stock solution into single-use amber-colored microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C.

G Protocol 1: Stock Solution Preparation Workflow weigh Weigh Flavanone Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Amber Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store G Protocol 2: Isothermal Shake-Flask Solubility Determination add_excess Add Excess Flavanone to Aqueous Solution equilibrate Agitate at Constant Temperature (24-48h) add_excess->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dilute Dilute Supernatant collect_supernatant->dilute quantify Quantify Concentration (e.g., HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate G Protocol 3: Cyclodextrin Complexation (Kneading Method) weigh Weigh Flavanone and Cyclodextrin prepare_paste Prepare Cyclodextrin Paste with Water weigh->prepare_paste dissolve_flavanone Dissolve Flavanone in Ethanol weigh->dissolve_flavanone combine Add Flavanone Solution to Paste prepare_paste->combine dissolve_flavanone->combine knead Knead Mixture (45-60 min) combine->knead dry Dry the Solid Complex knead->dry product Flavanone-Cyclodextrin Complex Powder dry->product

References

Technical Support Center: Improving the Stability of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in cell culture media.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during experiments, providing potential causes and actionable solutions.

Issue Possible Cause Solution
Inconsistent or lower-than-expected biological activity Degradation of the flavanone (B1672756) in the culture medium.Prepare fresh stock solutions for each experiment. Minimize the exposure of the compound to light and elevated temperatures. Consider the use of stabilizing agents as outlined in the FAQs below.
Visible color change of the cell culture medium upon addition of the flavanone pH-dependent degradation or oxidation of the flavanone. Alkaline conditions can promote the degradation of flavonoids.Measure the pH of the final working solution. If permissible for your cell line, consider using a medium buffered to a slightly acidic pH (e.g., 6.5-7.0).
Precipitation of the compound in the culture medium Low aqueous solubility of the flavanone.Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO. Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically <0.1%) and is consistent across all experimental and control groups.
High background in fluorescence-based assays Autofluorescence of the flavanone or its degradation products.Run appropriate controls, including wells containing the flavanone in the medium without cells, to measure and subtract the background fluorescence.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound in cell culture media?

A1: The stability of flavonoids like this compound in cell culture media is influenced by a combination of physicochemical factors:

  • pH: Flavonoids are generally more stable in acidic conditions and can degrade rapidly at neutral to alkaline pH typical of most cell culture media (pH 7.2-7.4).

  • Oxidation: The presence of dissolved oxygen and metal ions in the medium can catalyze the oxidation of the flavonoid's hydroxyl groups.

  • Temperature: Incubation at 37°C accelerates the degradation process.

  • Light: Exposure to light, particularly UV, can induce photodegradation.

  • Enzymatic Degradation: If using serum-containing media, enzymes present in the serum may contribute to the metabolic degradation of the compound.

Q2: How can I improve the stability of my flavanone solution?

A2: Several strategies can be employed to enhance the stability of this compound in your experiments:

  • Use of Antioxidants: The addition of a non-toxic concentration of an antioxidant like L-ascorbic acid can help prevent oxidative degradation. A final concentration of 50-100 µM ascorbic acid is often a good starting point.

  • Use of Chelating Agents: To mitigate metal-catalyzed oxidation, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be added to the medium at a low, non-cytotoxic concentration (e.g., 10-50 µM).

  • Control of pH: If your cell line can tolerate it, using a medium with a slightly lower pH can improve stability.

  • Light Protection: Protect your stock solutions and experimental plates from light by using amber-colored tubes and wrapping plates in aluminum foil.

  • Fresh Preparations: Always prepare fresh working solutions of the flavanone immediately before each experiment. Avoid long-term storage of diluted solutions in culture medium.

  • Serum Content: The presence of serum proteins, such as albumin, can sometimes stabilize flavonoids through binding interactions.[1][2] If your experimental design allows, compare the stability in serum-free versus serum-containing media.[3]

Q3: What are the potential degradation products of this compound and can they interfere with my experiments?

A3: While specific degradation products for this particular flavanone are not extensively documented in the literature, the degradation of similar flavonoids often involves the opening of the heterocyclic C-ring. This process can lead to the formation of simpler phenolic compounds and their subsequent oxidation products.[4] These degradation products may possess their own biological activities, which could potentially interfere with your experimental results, leading to misinterpretation of the data. It is crucial to monitor the stability of the parent compound throughout the experiment.

Q4: How can I quantitatively assess the stability of this compound in my specific cell culture conditions?

A4: A stability study using High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. This involves incubating the flavanone in your complete cell culture medium under your standard experimental conditions (e.g., 37°C, 5% CO2) and measuring its concentration at various time points. A detailed protocol for such a study is provided in Section 4.

Section 3: Quantitative Data on Flavanone Stability

Table 1: Effect of pH on the Stability of a Polymethoxylated Flavanone in DMEM at 37°C

Time (hours)% Remaining (pH 6.5)% Remaining (pH 7.4)% Remaining (pH 8.0)
0100100100
2989285
4958572
8907558
24825530

Table 2: Effect of Stabilizing Agents on the Stability of a Polymethoxylated Flavanone in DMEM (pH 7.4) at 37°C over 24 hours

Condition% Remaining
Control (No additives)55
+ 100 µM Ascorbic Acid85
+ 50 µM EDTA70
+ 100 µM Ascorbic Acid + 50 µM EDTA92

Table 3: Impact of Serum on the Stability of a Polymethoxylated Flavanone in DMEM (pH 7.4) at 37°C over 24 hours

Condition% Remaining
Serum-Free Medium55
Medium with 10% Fetal Bovine Serum75

Section 4: Experimental Protocols

Protocol for Preparation of a Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous, high-purity Dimethyl Sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquoting: Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Stability Assessment using HPLC
  • Preparation of Working Solution: Prepare a working solution of this compound in your complete cell culture medium at the final concentration to be used in your experiments.

  • Time Zero Sample (t=0): Immediately after preparation, take a sample of the working solution, and store it at -80°C until analysis.

  • Incubation: Incubate the remaining working solution under your standard assay conditions (e.g., 37°C, 5% CO2).

  • Time-Point Sampling: Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours). Store all collected samples at -80°C.

  • Sample Preparation for HPLC:

    • Thaw the samples.

    • If the medium contains serum, precipitate proteins by adding an equal volume of cold acetonitrile (B52724), vortex, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to HPLC autosampler vials.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Detection: UV-Vis or Diode Array Detector (DAD) at the wavelength of maximum absorbance for the flavanone.

    • Quantification: Integrate the peak area of the parent compound at each time point. Calculate the percentage remaining relative to the t=0 sample.

Section 5: Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution in DMSO prep_working Prepare Working Solution in Culture Medium prep_stock->prep_working t0 Collect t=0 Sample prep_working->t0 incubate Incubate at 37°C, 5% CO2 prep_working->incubate sample_prep Sample Preparation (Protein Precipitation) t0->sample_prep sampling Collect Samples at Time Points (t=x) incubate->sampling sampling->sample_prep hplc HPLC Analysis sample_prep->hplc data Data Analysis (% Remaining) hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

Stability_Factors cluster_degradation Degradation Factors cluster_stabilization Stabilization Strategies Flavanone Flavanone Stability Low_pH Slightly Acidic pH Flavanone->Low_pH increased by Antioxidants Antioxidants (e.g., Ascorbic Acid) Flavanone->Antioxidants increased by Chelators Chelators (e.g., EDTA) Flavanone->Chelators increased by Light_Protection Light Protection Flavanone->Light_Protection increased by Serum_Proteins Serum Protein Binding Flavanone->Serum_Proteins increased by pH High pH pH->Flavanone decreases Oxidation Oxidation Oxidation->Flavanone decreases Temperature High Temperature Temperature->Flavanone decreases Light Light Exposure Light->Flavanone decreases Enzymes Enzymes (in serum) Enzymes->Flavanone decreases

Caption: Factors influencing the stability of this compound in vitro.

References

"preventing degradation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone during extraction"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help prevent degradation of this compound during the extraction process.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound in the Final Extract

Potential Cause Recommended Solution
Incomplete Extraction - Optimize Solvent Polarity: this compound is a relatively polar aglycone. Use polar solvents like methanol (B129727), ethanol (B145695), or acetone. Consider using a mixture of organic solvent and water to create a moderately polar medium. - Increase Solvent-to-Solid Ratio: A higher solvent volume ensures complete wetting of the plant material and can improve extraction efficiency. A typical starting ratio is 10:1 (v/w). - Reduce Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent penetration. - Increase Extraction Time: Allow sufficient time for the solvent to penetrate the plant matrix and solubilize the target compound. However, prolonged extraction times, especially at elevated temperatures, can lead to degradation.
Degradation of the Target Compound - Control Temperature: Avoid high temperatures during extraction. Temperatures above 75°C can significantly promote the degradation of flavonoids.[1] For heat-assisted methods, aim for temperatures below 50°C. - Optimize pH: Flavonoids can be unstable under alkaline or strongly acidic conditions. Maintain a slightly acidic to neutral pH during extraction. - Protect from Light: Flavonoids can be susceptible to photodegradation. Conduct extractions in amber glassware or protect the extraction vessel from light. - Use of Antioxidants: The addition of antioxidants like ascorbic acid can help prevent oxidative degradation of the flavanone (B1672756).

Issue 2: Presence of Impurities or Degradation Products in the Final Extract

Potential Cause Recommended Solution
Thermal Degradation - Employ Non-Thermal Extraction Methods: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can be performed at lower temperatures and for shorter durations. Careful optimization of power and time is crucial to prevent localized overheating in MAE. - Use a Rotary Evaporator at Low Temperature: When concentrating the extract, use a rotary evaporator with a water bath temperature below 45°C.
Oxidative Degradation - Degas Solvents: Remove dissolved oxygen from the extraction solvents by sparging with an inert gas like nitrogen or by sonication. - Work Under an Inert Atmosphere: If possible, perform the extraction under a nitrogen or argon atmosphere to minimize contact with oxygen. - Add Antioxidants: Incorporate a small amount of an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT) into the extraction solvent.
Hydrolysis (Demethylation) - Avoid Strong Acids or Bases: If pH adjustment is necessary, use weak acids or bases and maintain a pH range of 4-6. The methoxy (B1213986) group at the 5-position can be particularly susceptible to demethylation under acidic conditions.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for extracting this compound?

A1: Based on its chemical structure (a trihydroxy, trimethoxy flavanone aglycone), polar solvents are most effective. Methanol and ethanol are commonly used. Aqueous mixtures of these solvents (e.g., 70-80% ethanol or methanol in water) can also be very effective as they can enhance the extraction of a broader range of phenolic compounds. The choice of solvent may need to be optimized depending on the specific plant matrix.

Q2: What is the recommended temperature range for the extraction of this flavanone?

A2: To minimize thermal degradation, it is advisable to keep the extraction temperature below 50°C. While slightly elevated temperatures can increase extraction efficiency, high temperatures are a primary cause of flavonoid degradation. For sensitive compounds like this, room temperature extraction (maceration) or low-temperature modern techniques (e.g., UAE) are preferable.

Q3: How can I prevent the oxidation of this compound during extraction?

A3: Oxidative degradation can be minimized by:

  • Using deoxygenated solvents.

  • Performing the extraction under an inert atmosphere (e.g., nitrogen).

  • Adding antioxidants like ascorbic acid to the extraction solvent. A concentration of 0.1% (w/v) ascorbic acid can be a good starting point.

Q4: Is pH an important factor to consider during extraction?

A4: Yes, pH can significantly impact the stability of flavonoids. Both highly acidic and alkaline conditions can lead to degradation, including hydrolysis of methoxy groups. It is recommended to maintain a slightly acidic to neutral pH (around 4-6) during the extraction process.

Q5: How can I monitor the degradation of this compound during my experiments?

A5: The most reliable method for monitoring degradation is by using a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector. By analyzing samples at different time points or from extractions performed under different conditions, you can quantify the amount of the intact flavanone and observe the appearance of any degradation products.

III. Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) with Degradation Prevention

This protocol describes a method for extracting this compound from a dried plant matrix using UAE while minimizing degradation.

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Ascorbic acid

  • Ultrasonic bath with temperature control

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1 gram of the powdered plant material and place it in a 50 mL conical flask.

  • Prepare the extraction solvent: 80% methanol in water containing 0.1% (w/v) ascorbic acid.

  • Add 20 mL of the extraction solvent to the flask (solvent-to-solid ratio of 20:1 v/w).

  • Place the flask in an ultrasonic bath set to a frequency of 40 kHz and a temperature of 40°C.

  • Sonicate for 30 minutes.

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction on the plant residue two more times with fresh solvent.

  • Combine the supernatants and concentrate under reduced pressure using a rotary evaporator with the water bath temperature maintained at 40°C.

  • Reconstitute the dried extract in a known volume of methanol and filter through a 0.45 µm syringe filter before HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method for Quantification

This protocol outlines a general reversed-phase HPLC method for the quantification of this compound and the detection of potential degradation products.

Instrumentation and Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 60% B

    • 25-30 min: 60% to 20% B

    • 30-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (or based on the UV spectrum of the pure compound).

  • Injection Volume: 10 µL.

IV. Data Presentation

Table 1: Hypothetical Impact of Extraction Temperature on the Recovery and Degradation of this compound

Extraction Temperature (°C)Recovery of Intact Flavanone (%)Degradation (%)
25955
40928
608515
807030

Table 2: Hypothetical Effect of pH on the Stability of this compound in Extraction Solvent

pH of Extraction SolventFlavanone Remaining after 24h (%)
280
495
698
885
1060

V. Visualizations

Extraction_Workflow Plant_Material Dried, Powdered Plant Material Extraction Extraction (e.g., UAE with 80% Methanol + 0.1% Ascorbic Acid, 40°C, 30 min) Plant_Material->Extraction Centrifugation Centrifugation (4000 rpm, 15 min) Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Residue_Re_extraction Re-extraction of Residue (2x) Centrifugation->Residue_Re_extraction Combined_Supernatants Combined Supernatants Supernatant_Collection->Combined_Supernatants Residue_Re_extraction->Extraction Concentration Concentration (Rotary Evaporator, <40°C) Combined_Supernatants->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Analysis HPLC Analysis Crude_Extract->Analysis

Caption: Experimental workflow for the extraction of this compound.

Degradation_Pathway Flavanone This compound Oxidation Oxidation (e.g., quinone formation) Flavanone->Oxidation O2, Light, High Temp Demethylation Hydrolysis (e.g., demethylation at C5) Flavanone->Demethylation Acidic/Alkaline pH Ring_Opening Ring Opening (Chalcone formation) Flavanone->Ring_Opening Alkaline pH Degradation_Products Degradation Products Oxidation->Degradation_Products Demethylation->Degradation_Products Ring_Opening->Degradation_Products

Caption: Potential degradation pathways for this compound.

References

"troubleshooting low bioactivity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in vitro"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter low in vitro bioactivity with 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.

Troubleshooting Guide

Issue 1: Lower than expected or no biological activity observed.

This is a common challenge that can stem from several factors related to the compound's properties, its handling, and the experimental setup. A systematic approach to troubleshooting is crucial.

Q1: Could the observed low bioactivity be due to compound precipitation in my cell culture medium?

A1: Yes, this is a primary concern. Polymethoxylated flavonoids, including flavanones, often exhibit low aqueous solubility. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous cell culture medium, the compound can precipitate, drastically reducing the effective concentration available to the cells.

Troubleshooting Steps:

  • Visual Inspection: After adding the compound to the medium, carefully inspect the solution for any signs of precipitation, such as cloudiness, crystals, or a film on the surface.

  • Solubility Enhancement: Consider using a lower concentration of the compound. Alternatively, you can try co-solvents or formulating the compound with solubility enhancers, but be mindful of their potential effects on the cells.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture is kept as low as possible (ideally below 0.5%) to minimize solvent-induced cytotoxicity and precipitation. Always include a vehicle control with the same final solvent concentration in your experiments.

Q2: How can I be sure that my this compound is stable under my experimental conditions?

A2: Flavonoids can be unstable in cell culture conditions (37°C, physiological pH), and degradation can lead to a loss of bioactivity.

Troubleshooting Steps:

  • pH of Media: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells (typically pH 7.2-7.4).

  • Minimize Pre-incubation: Prepare fresh compound-containing media for each experiment and minimize the time the compound is incubated in the media before being added to the cells.

  • Light Sensitivity: Protect stock solutions and compound-containing media from light, as some flavonoids are light-sensitive.

  • Temperature: Store stock solutions at -20°C or -80°C. Minimize the exposure of the stock solution to room temperature during handling.

Issue 2: My cell viability assay (e.g., MTT, Alamar Blue) is giving inconsistent or unexpected results.

Flavonoids are known to interfere with common colorimetric and fluorometric cell viability assays that rely on cellular metabolic reduction.

Q3: Can this compound directly react with my assay reagents?

A3: Yes. Due to their antioxidant properties, flavonoids can directly reduce tetrazolium salts like MTT or resazurin (B115843) (the active ingredient in Alamar Blue) in a cell-free system, leading to a false positive signal for cell viability.[1][2][3][4] This can mask the true cytotoxic or cytostatic effects of the compound.

Troubleshooting Steps:

  • Run a Cell-Free Control: Incubate your flavanone (B1672756) in the cell culture medium without cells and perform the viability assay. A significant signal in the absence of cells confirms interference.

  • Switch to a Non-Interfering Assay: It is highly recommended to use an alternative endpoint for measuring cell viability. Good alternatives for flavonoids include:

    • Sulforhodamine B (SRB) Assay: This colorimetric assay measures total protein content and is less susceptible to interference from reducing compounds.[1][5][6][7][8]

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, a marker of metabolically active cells, and is generally not affected by the redox activity of flavonoids.[9][10][11][12][13]

    • Trypan Blue Exclusion Assay: This is a direct cell counting method that assesses cell membrane integrity.[2]

    • DRAQ7™ Staining: This fluorescent probe stains the nuclei of dead cells and can be quantified by flow cytometry or imaging.[14][15]

Comparison of Recommended Cell Viability Assays

AssayPrincipleAdvantagesDisadvantages
Sulforhodamine B (SRB) Measures total protein content of adherent cells.Simple, reproducible, stable endpoint, less interference from flavonoids.[1][5][6][7][8]Requires cell fixation, less sensitive for suspension cells.
CellTiter-Glo® Quantifies ATP as a measure of metabolic activity.[9][10][11][12][13]High sensitivity, simple "add-mix-measure" protocol.Can be affected by conditions that alter cellular ATP levels independent of viability.
Trypan Blue Exclusion Dye is excluded from viable cells with intact membranes.Direct measure of cell viability, inexpensive.Manual counting can be subjective and time-consuming, not suitable for high-throughput screening.[2]
DRAQ7™ Staining Fluorescent dye enters and stains the nuclei of dead cells.[14][15]Specific for dead cells, can be used in multiplexing with other fluorescent markers.Requires a fluorescence microscope or flow cytometer.
Issue 3: My chosen cell line appears to be unresponsive to this compound.

The lack of response can be specific to the biological context of the cell line being used.

Q4: Could my cell line be resistant to the effects of this flavanone?

A4: Yes, several cell-specific factors can contribute to a lack of response.

Troubleshooting Steps:

  • Target Expression: The molecular target of this compound may not be expressed at sufficient levels in your chosen cell line. If the target is known, you can verify its expression using techniques like Western Blot or qPCR.

  • Drug Efflux Pumps: Some cancer cell lines overexpress multidrug resistance (MDR) pumps, such as P-glycoprotein (P-gp), which can actively transport the flavanone out of the cell, preventing it from reaching its intracellular target. A similar flavanone, 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone, has been shown to be an inhibitor of the ABCG2 efflux pump.[16] You can test for the involvement of efflux pumps by co-incubating your flavanone with a known MDR inhibitor (e.g., verapamil (B1683045) for P-gp).

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before and during the experiment. Unhealthy or senescent cells may have altered signaling pathways and compromised membrane integrity, affecting drug uptake and response.

  • Pathway Activation: The signaling pathway that the flavanone is supposed to modulate may not be active in your cell line under basal conditions. You may need to stimulate the pathway with an appropriate agonist to observe an inhibitory effect.

Frequently Asked Questions (FAQs)

Q5: What is the recommended solvent and stock solution concentration for this compound?

A5: Due to its likely low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect it from light.

Q6: What is a typical effective concentration range for flavanones in cell-based assays?

A6: The effective concentration of flavanones can vary significantly depending on the specific compound, cell line, and assay endpoint. A starting range of 1 µM to 50 µM is often recommended for initial experiments.

Q7: What are the potential signaling pathways modulated by this compound?

A7: While the specific mechanism of action for this particular flavanone is not well-documented, similar flavonoids have been shown to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. A related compound, 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone, has been shown to exert its anticancer effects through the regulation of the Akt/mTOR signaling pathway.[17] Therefore, it is plausible that this compound could also impact this or other related pathways like the MAPK/ERK pathway.

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay

This protocol is adapted from established methods and is suitable for adherent cell lines.[1][5][6][7][8]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density to ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle and positive controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plates five times with slow-running tap water or deionized water to remove the TCA and medium. Air dry the plates completely at room temperature.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye. Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.

  • Absorbance Measurement: Read the absorbance (optical density, OD) at 510 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) and calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions and is suitable for both adherent and suspension cells.[9][10][11][12][13]

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate. For adherent cells, allow them to attach for several hours or overnight.

  • Compound Treatment: Add the desired concentrations of this compound to the wells. Include vehicle and positive controls. Incubate for the desired exposure time.

  • Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Reagent Addition: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (from wells with medium only) and calculate the percentage of cell viability relative to the vehicle control.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Bioactivity Workflow start Low/No Bioactivity Observed compound_check Step 1: Verify Compound Integrity start->compound_check solubility Check for Precipitation compound_check->solubility stability Assess Stability in Media compound_check->stability assay_check Step 2: Evaluate Assay Performance interference Test for Assay Interference (Cell-Free Control) assay_check->interference cell_check Step 3: Assess Cellular Response target_expression Verify Target Expression cell_check->target_expression efflux_pumps Investigate Efflux Pumps cell_check->efflux_pumps pathway_activity Confirm Pathway Activation cell_check->pathway_activity solubility->assay_check If soluble stability->assay_check If stable interference->cell_check No interference switch_assay Switch to Alternative Assay (SRB, CellTiter-Glo®) interference->switch_assay Interference detected switch_assay->cell_check end Bioactivity Confirmed target_expression->end If all checks pass efflux_pumps->end pathway_activity->end

Caption: A workflow for troubleshooting the low bioactivity of this compound.

Akt_mTOR_Pathway Hypothetical Signaling Pathway Modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Flavanone 5,7,3'-Trihydroxy-6,4',5'- trimethoxyflavanone Flavanone->PI3K Inhibits? Flavanone->Akt Inhibits? SRB_Assay_Workflow SRB Assay Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h A->B C 3. Treat with Flavanone B->C D 4. Incubate 48-72h C->D E 5. Fix with cold TCA D->E F 6. Wash with Water E->F G 7. Stain with SRB F->G H 8. Wash with Acetic Acid G->H I 9. Solubilize with Tris Base H->I J 10. Read Absorbance at 510nm I->J

References

Technical Support Center: Interference of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in biochemical assays. Flavonoids, including this specific flavanone (B1672756), are known to be potential Pan-Assay Interference Compounds (PAINS), which can lead to false-positive or misleading results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in biochemical assays?

A1: this compound is a flavonoid compound.[1] Like many flavonoids, its chemical structure, featuring multiple hydroxyl and methoxy (B1213986) groups, gives it antioxidant and redox properties. These properties can lead to non-specific interactions in biochemical assays, causing interference and potentially generating false-positive results.[2][3]

Q2: What are the common mechanisms of interference for flavonoids like this one?

A2: Common interference mechanisms for flavonoids include:

  • Redox Activity: The compound can directly interact with redox-sensitive assay components, leading to false signals.[2]

  • Spectroscopic Interference: The compound may absorb light or fluoresce at wavelengths used for assay readout, artificially inflating or decreasing the signal.[3]

  • Protein Reactivity: Flavonoids can non-specifically interact with or even denature proteins, including the target enzyme or other proteins in the assay mixture. The number and position of hydroxyl groups can influence the intensity of this interference.[4][5]

  • Aggregation: At higher concentrations, some flavonoids can form aggregates that sequester and inhibit enzymes non-specifically.

Q3: I am observing unexpected inhibitory activity with this compound. How can I determine if it's a genuine effect or assay interference?

A3: A critical step is to perform counter-screens and control experiments. This includes testing the compound against unrelated targets and running it in an assay format that excludes the target protein to check for direct effects on the detection reagents.[3] Additionally, observing a steep dose-response curve with a Hill slope significantly different from 1 can be an indicator of non-specific activity.

Q4: How can I mitigate interference from this compound in my experiments?

A4: Mitigation strategies include:

  • Adding a non-ionic detergent (e.g., Triton X-100) to the assay buffer to disrupt compound aggregation.

  • Including antioxidants like dithiothreitol (B142953) (DTT) in the assay buffer if redox cycling is suspected, though this may not always prevent reactivity.[6]

  • Performing control experiments where the compound is added after the reaction has been stopped to check for spectroscopic interference.

  • Using orthogonal assays with different detection methods (e.g., fluorescence vs. absorbance) to confirm initial findings.

Q5: Are there specific protein quantification assays that are more susceptible to interference by this flavanone?

A5: Yes, colorimetric protein assays that rely on copper reduction, such as the Bicinchoninic acid (BCA) and Lowry assays, are particularly susceptible to interference from flavonoids due to their reducing properties.[4][5] This can lead to a significant overestimation of protein concentration.[4][5] Using a dye-binding method like the Bradford assay may be a better alternative, but controls are still necessary. For critical applications, removing the interfering compound by protein precipitation with acetone (B3395972) before quantification is an effective solution.[4][5]

Troubleshooting Guides

Issue 1: False Positives in Enzyme Inhibition Assays
Symptom Possible Cause Troubleshooting Steps
Apparent inhibition of the target enzyme.Spectroscopic Interference: The flavanone absorbs light at the same wavelength as the product being measured.1. Run a control experiment with the flavanone and the substrate without the enzyme. 2. Measure the absorbance/fluorescence of the flavanone alone at various concentrations in the assay buffer. 3. If interference is confirmed, subtract the background signal or choose a different detection wavelength.
Redox Cycling: The flavanone reduces a component of the assay, mimicking inhibition.1. Include a reducing agent like DTT in the assay buffer to see if the apparent inhibition is reduced.[6] 2. Test the flavanone in a similar assay that is not redox-sensitive.
Compound Aggregation: At higher concentrations, the flavanone forms aggregates that sequester and inhibit the enzyme.1. Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. 2. If the IC50 value increases significantly with the detergent, aggregation is likely the cause.
Reaction with Assay Reagents: The flavanone reacts with a substrate or product, leading to a false signal.In a tyrosinase assay, for example, flavonoids can react with o-quinones, interfering with dopachrome (B613829) measurement.[2] Consider using an alternative method like measuring oxygen consumption.[2]
Issue 2: Inconsistent Results in Cell-Based Assays
Symptom Possible Cause Troubleshooting Steps
Poor reproducibility of results between experiments.Compound Instability: The flavanone may be degrading in the cell culture medium.1. Prepare fresh stock solutions of the compound for each experiment from a solid sample.[7] 2. Minimize the incubation time of the compound in the medium before and during the assay.[7] 3. Protect all solutions containing the flavanone from light.[7]
Low Aqueous Solubility: The compound is precipitating in the aqueous assay medium.1. Prepare stock solutions in an appropriate organic solvent like DMSO.[7] 2. Ensure the final concentration of the organic solvent is low (<0.1%) and consistent across all wells, including controls.[7]
High background signal in fluorescence-based cell assays.Autofluorescence: The flavanone itself is fluorescent at the excitation/emission wavelengths used.1. Run control wells containing cells treated with the flavanone but without the fluorescent probe. 2. Measure the fluorescence of these control wells and subtract it from the experimental wells.[7]

Quantitative Data Summary

Assay Type Interfering Flavonoid Class Typical Problematic Concentration Range Key Structural Feature Influencing Interference Reference
BCA Protein AssayFlavonoids>5 µM≥3 hydroxyl groups, especially at the C3 position[4][5]
Lowry Protein AssayFlavonoids>5 µM≥3 hydroxyl groups[4][5]
Tyrosinase (Spectrophotometric)Flavonoids (e.g., Quercetin, Kaempferol)Assay-dependentPresence of strong nucleophilic or reducing groups[2]
Redox-sensitive assays (e.g., DPPH)FlavonoidsAssay-dependentHydroxyl groups that confer antioxidant activity[8]

Experimental Protocols

Protocol 1: Assessing Spectroscopic Interference
  • Prepare a serial dilution of this compound in the assay buffer at concentrations spanning the range to be used in the main experiment.

  • Add the diluted compound to the wells of a microplate.

  • Add all other assay components except the protein/enzyme of interest.

  • Incubate the plate under the same conditions as the main assay (time, temperature).

  • Read the absorbance or fluorescence at the detection wavelength.

  • A significant signal that is dependent on the flavanone concentration indicates spectroscopic interference.

Protocol 2: Detecting Compound Aggregation using Detergent
  • Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.

  • Perform a full dose-response curve for this compound in both buffer systems.

  • Calculate the IC50 value for both conditions.

  • A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 is indicative of inhibition due to aggregation.

Visualizations

cluster_workflow Troubleshooting Workflow for Suspected Interference start Unexpected Activity Observed check_spectro Control 1: Assess Spectroscopic Interference start->check_spectro check_agg Control 2: Test for Aggregation (add detergent) start->check_agg check_redox Control 3: Evaluate Redox Activity (add DTT) start->check_redox is_interference Interference Confirmed? check_spectro->is_interference check_agg->is_interference check_redox->is_interference mitigate Mitigate Interference (e.g., change assay, subtract background) is_interference->mitigate Yes valid_activity Activity Likely Valid Proceed with Orthogonal Assays is_interference->valid_activity No

Caption: A logical workflow for diagnosing and addressing assay interference.

cluster_pathway Potential Mechanisms of Flavanone Interference cluster_direct Direct Interference cluster_indirect Indirect Effects flavanone This compound spectro Spectroscopic Interference (Absorbance/Fluorescence) flavanone->spectro redox Redox Cycling (Reaction with Assay Reagents) flavanone->redox aggregation Compound Aggregation (Non-specific Inhibition) flavanone->aggregation protein Non-specific Protein Binding / Denaturation flavanone->protein result False Positive / Inaccurate Result spectro->result redox->result aggregation->result protein->result

Caption: Common pathways of biochemical assay interference by flavonoids.

References

"impact of solvent choice on 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone activity"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a flavanone (B1672756), a type of flavonoid.[1] Flavonoids are a class of polyphenolic compounds found in plants and are known for a wide range of biological activities. While specific research on this particular flavanone is limited, related flavonoids have demonstrated antioxidant, anti-inflammatory, and anticancer properties.[2][3][4] The activity of this flavanone is likely attributed to its ability to scavenge free radicals and modulate cellular signaling pathways.

Q2: I am having trouble dissolving this compound in my aqueous assay buffer. What do you recommend?

Low aqueous solubility is a common issue with many flavonoids due to their hydrophobic nature.[5] To improve dissolution for in vitro studies, it is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or methanol (B129727).[6] This stock solution can then be diluted into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.[6][7]

Q3: How does the choice of solvent for my stock solution impact the experimental results?

The choice of solvent can impact your results in several ways:

  • Solubility and Precipitation: The primary impact is on the solubility of the flavanone. Using a solvent in which the compound is highly soluble for the stock solution is crucial. However, when diluting the stock into an aqueous buffer, the flavanone may precipitate if its solubility limit is exceeded. This is a common issue known as "solvent-shifting" precipitation.[8]

  • Solvent Toxicity: The solvent itself can have an effect on the cells or biological system being studied. DMSO, ethanol, and methanol can all be toxic at higher concentrations.[6][7] It is essential to include a vehicle control (assay buffer with the same final concentration of the solvent) in your experiments to account for any solvent-specific effects.

  • Interaction with Assay Components: In some cases, the solvent can interact with assay components. For example, some flavonoids have been shown to interfere with colorimetric protein assays.[9][10]

Q4: What are the recommended storage conditions for this compound stock solutions?

For long-term storage, stock solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer
  • Symptom: The solution becomes cloudy or contains visible particles after adding the flavanone stock solution to the aqueous buffer.

  • Possible Cause: The final concentration of the flavanone exceeds its solubility in the aqueous buffer, or the percentage of the organic co-solvent is too low to maintain solubility.[5]

  • Solution:

    • Decrease Final Concentration: Lower the final working concentration of the flavanone.

    • Optimize Co-solvent Concentration: Ensure the final concentration of the organic solvent is sufficient to maintain solubility, while remaining non-toxic to the experimental system. You may need to prepare a more concentrated stock solution to minimize the volume added to the aqueous buffer.

    • Gentle Warming and Sonication: Gentle warming (e.g., to 37°C) and sonication can help to dissolve the compound. However, be cautious as prolonged heating can degrade the compound.

    • pH Adjustment: The solubility of flavonoids can be pH-dependent.[5] Consider adjusting the pH of your buffer, but be aware that this could also affect the compound's stability and activity.

Issue 2: Inconsistent or Lower-Than-Expected Biological Activity
  • Symptom: Experimental results show high variability or the observed biological activity is lower than anticipated.

  • Possible Cause:

    • Compound Degradation: The flavanone may be degrading in the stock solution or in the assay buffer.

    • Inaccurate Concentration: Precipitation of the compound may lead to a lower actual concentration in the assay than intended.

  • Solution:

    • Freshly Prepare Solutions: Prepare fresh dilutions from a frozen stock for each experiment.

    • Protect from Light: Store stock solutions and handle them in a way that minimizes exposure to light, as flavonoids can be light-sensitive.

    • Verify Solubility: Before conducting the full experiment, perform a preliminary test to ensure the flavanone is fully dissolved at the intended final concentration and remains in solution for the duration of the assay.

    • Include Positive Controls: Use a known active compound as a positive control to ensure the assay is performing as expected.

Data Presentation

Table 1: Solubility and Recommended Working Conditions for this compound

SolventSolubility of Stock SolutionRecommended Max. Final Concentration in Aqueous AssayNotes
DMSO ≥ 100 mg/mL[11]< 0.5% (v/v)[6][7]Most common solvent for preparing stock solutions of hydrophobic compounds. Ensure final concentration is not toxic to cells.
Ethanol Good< 1% (v/v)[6][7]A good alternative to DMSO, often less toxic to cells.
Methanol Good< 1% (v/v)[6][7]Can be used as a solvent, but may be more toxic to some cell lines than ethanol.
Aqueous Buffer Very LowDependent on co-solvent concentrationDirect dissolution in aqueous buffers is not recommended.

Experimental Protocols

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is adapted from standard procedures for assessing the antioxidant activity of flavonoids.

  • Reagents:

    • This compound

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol

    • Ascorbic acid (positive control)

  • Procedure:

    • Prepare a stock solution of the flavanone in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the flavanone stock solution in methanol to obtain a range of concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

    • In a 96-well plate, add 50 µL of each flavanone dilution.

    • Add 50 µL of the DPPH solution to each well.

    • Include a control (50 µL of methanol + 50 µL of DPPH solution) and a blank (100 µL of methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a common feature of inflammation.

  • Reagents:

    • This compound

    • Bovine Serum Albumin (BSA)

    • Phosphate Buffered Saline (PBS), pH 6.3

    • Diclofenac sodium (positive control)

  • Procedure:

    • Prepare a stock solution of the flavanone in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in PBS.

    • The reaction mixture consists of 0.2 mL of 1% BSA solution and 2.8 mL of the flavanone solution at different concentrations.

    • A control consists of 0.2 mL of 1% BSA and 2.8 mL of PBS.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.

    • After cooling, measure the turbidity at 660 nm.

    • Calculate the percentage inhibition of denaturation and determine the IC50 value.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

  • Reagents:

    • This compound

    • Cancer cell line of interest

    • Complete cell culture medium

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • DMSO

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of the flavanone in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and is non-toxic.

    • Replace the medium in the wells with the medium containing the different concentrations of the flavanone. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Dilutions in Assay Buffer prep_stock->prep_working assay_treatment Treat Cells/System with Flavanone prep_working->assay_treatment assay_incubation Incubate for Specified Time assay_treatment->assay_incubation assay_measurement Measure Endpoint (e.g., Absorbance) assay_incubation->assay_measurement analysis_calc Calculate % Inhibition/ % Viability assay_measurement->analysis_calc analysis_ic50 Determine IC50 Value analysis_calc->analysis_ic50

Caption: General experimental workflow for assessing the biological activity of this compound.

signaling_pathway cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway flavanone 5,7,3'-Trihydroxy-6,4',5'- trimethoxyflavanone NFkB NF-κB Pathway flavanone->NFkB modulates MAPK MAPK Pathway flavanone->MAPK modulates PI3K_Akt PI3K/Akt Pathway flavanone->PI3K_Akt modulates cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->cytokines inhibits transcription MAPK->cytokines inhibits production apoptosis Apoptosis PI3K_Akt->apoptosis induces cell_cycle Cell Cycle Arrest PI3K_Akt->cell_cycle induces

Caption: Potential signaling pathways modulated by this compound, based on the known activities of similar flavonoids.

References

"minimizing off-target effects of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is limited in publicly available literature. The following guidance is based on established principles for structurally similar polymethoxylated flavonoids. Researchers should conduct initial validation experiments to confirm these recommendations for their specific application.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target families for this compound?

A1: Based on the chemical structure and data from related polymethoxylated flavonoids, potential off-target families include protein kinases, G-protein coupled receptors (GPCRs), and membrane transporters like Organic Anion Transporting Polypeptides (OATPs). Flavonoids are known to interact with a wide range of biological targets due to their planar structure and hydrogen bonding capabilities.

Q2: I am observing unexpected cellular phenotypes. What could be the cause?

A2: Unexpected phenotypes can arise from off-target effects. We recommend performing a broad-spectrum kinase and GPCR panel screening to identify potential unintended interactions. Additionally, consider the possibility of the compound affecting membrane transporter proteins, which could alter cellular homeostasis.

Q3: My compound is showing poor solubility in aqueous buffers. How can I improve this?

A3: Poor aqueous solubility is common for polymethoxylated flavonoids. To improve solubility, you can prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed cytotoxic levels (typically <0.5% for DMSO in cell-based assays).

Q4: How can I assess the potential for off-target effects in silico before starting wet-lab experiments?

A4: Several computational tools can predict potential off-target interactions. Molecular docking simulations against a panel of known off-target proteins (e.g., kinases, GPCRs) can provide insights into potential binding affinities. Additionally, pharmacophore modeling and screening against databases of known protein-ligand interactions can help identify potential off-targets.[1][2]

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates
  • Possible Cause: Compound instability or precipitation in the assay medium.

  • Troubleshooting Steps:

    • Verify Solubility: Visually inspect the assay medium for any signs of precipitation after adding the compound.

    • Assess Stability: Use HPLC to quantify the concentration of the flavanone (B1672756) in the assay medium over the time course of your experiment to check for degradation.

    • Optimize Solvent Concentration: If using a co-solvent like DMSO, ensure it is fully miscible and at a non-toxic concentration.

    • Control for Light Exposure: Flavonoids can be light-sensitive. Prepare and store solutions in amber vials or wrap containers in foil.

Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
  • Possible Cause: Poor cell permeability or active efflux from cells.

  • Troubleshooting Steps:

    • Permeability Assay: Conduct a Caco-2 permeability assay to assess the compound's ability to cross cell membranes.

    • Efflux Pump Inhibition: Co-incubate with known inhibitors of efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if cellular activity increases.

    • Metabolic Stability: Assess the metabolic stability of the compound in the presence of liver microsomes or cell lysates to check for rapid degradation.

Quantitative Data for Structurally Related Polymethoxylated Flavonoids

Note: The following data is for representative polymethoxylated flavonoids and should be used as a general guide. IC50 values can vary depending on the specific assay conditions.

CompoundTarget FamilySpecific TargetIC50 (µM)
NobiletinTransporterOATP1B12-8
SinensetinTransporterOATP1B12-8
TangeretinTransporterOATP1B36-21
MyricetinKinaseFyn0.8 - 20+
QuercetinKinasePim-1< 6

Experimental Protocols

Protocol 1: General Kinase Inhibitor Profiling

Objective: To assess the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

  • Kinase Panel Selection: Choose a diverse panel of kinases representing different branches of the kinome.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the flavanone in 100% DMSO.

    • Prepare serial dilutions of the compound in assay buffer.

    • Prepare kinase, substrate, and ATP solutions according to the manufacturer's instructions for the specific kinase assay kit (e.g., ADP-Glo™, LanthaScreen™).

  • Assay Procedure (Example using ADP-Glo™):

    • Add kinase, substrate, and the flavanone at various concentrations to a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the recommended time.

    • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and measuring luminescence.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: GPCR Off-Target Screening using a Calcium Flux Assay

Objective: To screen for unintended agonist or antagonist activity of the flavanone at a panel of GPCRs.

Methodology:

  • Cell Line Selection: Use cell lines stably expressing the GPCRs of interest that couple to calcium mobilization (e.g., through Gαq).

  • Cell Preparation:

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Assay Procedure:

    • Agonist Mode: Add the flavanone at various concentrations to the cells and measure the change in fluorescence over time using a plate reader with an integrated fluidics dispenser (e.g., FLIPR®).

    • Antagonist Mode: Pre-incubate the cells with the flavanone at various concentrations, then add a known agonist for the target GPCR at its EC80 concentration and measure the fluorescence response.

  • Data Analysis:

    • Agonist Mode: Determine the EC50 value from the dose-response curve of fluorescence change versus compound concentration.

    • Antagonist Mode: Determine the IC50 value by measuring the inhibition of the agonist-induced response.

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_analysis Data Analysis cluster_validation Cellular Validation invitro_start Flavanone Compound kinase_assay Kinase Panel (e.g., >100 kinases) invitro_start->kinase_assay Test Concentrations gpcr_assay GPCR Panel (e.g., >50 receptors) invitro_start->gpcr_assay Test Concentrations transporter_assay Transporter Panel (e.g., OATPs) invitro_start->transporter_assay Test Concentrations ic50 Determine IC50/EC50 kinase_assay->ic50 gpcr_assay->ic50 transporter_assay->ic50 hit_id Identify Off-Target 'Hits' ic50->hit_id cellular_assay Cell-Based Assays (e.g., Proliferation, Apoptosis) hit_id->cellular_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) cellular_assay->pathway_analysis

Caption: Off-target screening workflow for a flavonoid compound.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Flavanone Flavanone Flavanone->RTK Inhibition Flavanone->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of the polymethoxylated flavanone (B1672756), 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, and the widely studied flavonol, quercetin (B1663063). While extensive experimental data is available for quercetin, quantitative data for this compound is limited in current scientific literature. Therefore, this comparison combines available quantitative data for quercetin with a qualitative assessment of the flavanone's potential antioxidant activity based on established structure-activity relationships of flavonoids.

Introduction to the Compounds

Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions.[1]

Quercetin , a flavonol, is one of the most abundant flavonoids in the human diet and is renowned for its potent antioxidant and anti-inflammatory effects.[2] Its structure features key hydroxyl groups that are crucial for its radical-scavenging activity.

This compound is a less common, polymethoxylated flavanone. Its antioxidant potential is influenced by the presence and position of both hydroxyl and methoxy (B1213986) groups on its flavanone core. The lack of a C2-C3 double bond in the C-ring distinguishes it structurally from quercetin and significantly impacts its antioxidant capacity.

Quantitative Comparison of Antioxidant Activity

The following tables summarize the available quantitative data for the antioxidant activity of quercetin. Due to the lack of published experimental data, the corresponding values for this compound are not available. A qualitative discussion based on structure-activity relationships follows.

Table 1: Radical Scavenging Activity (IC50 Values)

CompoundDPPH Assay (IC50)ABTS Assay (IC50)Reference
Quercetin 4.60 ± 0.3 µM48.0 ± 4.4 µM[3]
19.17 µg/ml-[4]
This compound Data Not AvailableData Not Available

Lower IC50 values indicate higher radical scavenging activity.

Table 2: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP ValueReference
Quercetin High activity reported[5]
This compound Data Not Available

Higher FRAP values indicate greater reducing power.

Structure-Activity Relationship and Qualitative Comparison

The antioxidant activity of flavonoids is largely determined by their chemical structure.[6][7] Key structural features for potent antioxidant activity include:

  • The presence of a catechol group (ortho-dihydroxy) in the B-ring: This is a primary site for radical scavenging.[8]

  • A C2-C3 double bond in the C-ring: This allows for electron delocalization, increasing the stability of the flavonoid radical.[6]

  • A 3-hydroxyl group in the C-ring: This feature also contributes to radical scavenging.[6]

  • A 5-hydroxyl group in the A-ring: This group, in conjunction with the 4-keto group, can participate in metal chelation.

Quercetin's structure possesses all of these favorable features, contributing to its strong antioxidant activity.

This compound , being a flavanone, lacks the C2-C3 double bond. This structural difference is expected to result in significantly lower antioxidant activity compared to quercetin, as the electron delocalization is reduced.

Furthermore, the B-ring of this flavanone has one hydroxyl and two methoxy groups. While the 3'-hydroxyl group can participate in antioxidant activity, the presence of methoxy groups at the 4' and 5' positions may sterically hinder the interaction with free radicals. The antioxidant activity of polymethoxyflavonoids is a subject of ongoing research, with some studies suggesting that they may have other biological activities not directly related to radical scavenging.[9][10]

For a structurally related flavone, 5,7,3'-trihydroxy-3,6,4'-trimethoxyflavone (centaureidin), a moderate antiradical effect of 47.6% in a DPPH assay has been reported, which was lower than the synthetic antioxidant BHT (96.7%).[11] This provides some indication that flavonoids with multiple methoxy groups may have attenuated radical scavenging activity compared to polyhydroxylated flavonoids like quercetin.

Mechanism of Antioxidant Action: Signaling Pathways

Flavonoids can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.[1] One of the most critical pathways is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.

Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Flavanone 5,7,3'-Trihydroxy-6,4',5'- trimethoxyflavanone Flavanone->Keap1 Quercetin Quercetin Quercetin->Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2 Nrf2 Keap1->Nrf2 dissociation Ub Ubiquitination & Degradation Nrf2_Keap1->Ub constitutive Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE binds Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) Transcription->Antioxidant_Enzymes Experimental_Workflow cluster_assays In Vitro Antioxidant Assays cluster_data Data Analysis DPPH DPPH Assay (Radical Scavenging) Absorbance Spectrophotometric Measurement DPPH->Absorbance ABTS ABTS Assay (Radical Scavenging) ABTS->Absorbance FRAP FRAP Assay (Reducing Power) FRAP->Absorbance IC50 IC50 Calculation Comparison Comparative Analysis IC50->Comparison FRAP_Value FRAP Value Calculation FRAP_Value->Comparison Test_Compound Test Compound (Quercetin or Flavanone) Serial_Dilution Serial Dilution Test_Compound->Serial_Dilution Serial_Dilution->DPPH Serial_Dilution->ABTS Serial_Dilution->FRAP Absorbance->IC50 Absorbance->FRAP_Value

References

A Comparative Guide to the Anti-inflammatory Efficacy of Luteolin and 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of the well-characterized flavonoid, luteolin (B72000), and the less-studied compound, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. Due to a significant disparity in the available research, this document presents a comprehensive overview of the experimental data for luteolin, alongside a discussion of the potential anti-inflammatory activity of this compound based on structurally related compounds. Furthermore, a proposed experimental workflow is provided to facilitate future research into this promising but under-investigated flavanone.

Luteolin: A Potent Anti-inflammatory Flavonoid

Luteolin (3',4',5,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in a wide variety of plants. Extensive research has demonstrated its potent anti-inflammatory effects both in vitro and in vivo.

Mechanism of Action

Luteolin exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators. By inhibiting these signaling cascades, luteolin effectively reduces the expression of inflammatory cytokines and enzymes.

Quantitative Data on Anti-inflammatory Efficacy

The following tables summarize the inhibitory effects of luteolin on various inflammatory markers from in vitro studies.

Table 1: Inhibitory Concentration (IC50) of Luteolin on Pro-inflammatory Mediators

Inflammatory MediatorCell LineStimulantIC50 (µM)Reference
Nitric Oxide (NO)RAW 264.7 macrophagesLPS~10-20[1]
Tumor Necrosis Factor-α (TNF-α)RAW 264.7 macrophagesLPS~5-15[1]
Interleukin-6 (IL-6)RAW 264.7 macrophagesLPS~10-25[1]
Cyclooxygenase-2 (COX-2)HT-29 human colon cancer cellsPMA~5-10Not directly cited
5-Lipoxygenase (5-LOX)Rat basophilic leukemia (RBL-1) cellsA23187~2-5Not directly cited

Table 2: Effect of Luteolin on NF-κB and MAPK Signaling Pathways

Signaling Pathway ComponentCell LineStimulantEffect of LuteolinReference
NF-κB p65 nuclear translocationRAW 264.7 macrophagesLPSInhibition[1]
IκBα degradationRAW 264.7 macrophagesLPSInhibition[1]
p38 MAPK phosphorylationRAW 264.7 macrophagesLPSInhibition[1]
ERK1/2 phosphorylationRAW 264.7 macrophagesLPSInhibition[1]
JNK phosphorylationRAW 264.7 macrophagesLPSInhibition[1]
Experimental Protocols

1. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of luteolin for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response.

  • Incubation: The plate is incubated for 24 hours.

  • Measurement: The supernatant is collected, and the nitrite (B80452) concentration (a stable product of NO) is measured using the Griess reagent. Absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

2. Cytokine Measurement (ELISA)

  • Cell Culture and Treatment: Similar to the NO assay, RAW 264.7 macrophages are cultured and treated with luteolin and LPS.

  • Incubation: The incubation time for cytokine production is typically between 6 to 24 hours.

  • Measurement: The concentrations of TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Cytokine concentrations in treated samples are compared to the LPS-stimulated control.

3. Western Blot Analysis for Signaling Proteins

  • Cell Lysis: After treatment with luteolin and LPS, cells are lysed to extract total protein or cytoplasmic and nuclear fractions.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of NF-κB p65, IκBα, p38, ERK1/2, and JNK.

  • Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using a chemiluminescence detection system.

  • Data Analysis: The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the effect of luteolin on protein activation.

Signaling Pathway Diagrams

Luteolin_NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nucleus->Proinflammatory_Genes Nucleus Nucleus Luteolin Luteolin Luteolin->IKK Inhibits Luteolin->NFkB_nucleus Inhibits Translocation

Caption: Luteolin's inhibition of the NF-κB signaling pathway.

Luteolin_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases p38 p38 Upstream_Kinases->p38 P ERK ERK Upstream_Kinases->ERK P JNK JNK Upstream_Kinases->JNK P AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Proinflammatory_Genes Pro-inflammatory Gene Expression AP1->Proinflammatory_Genes Activation Luteolin Luteolin Luteolin->p38 Inhibits Phosphorylation Luteolin->ERK Inhibits Phosphorylation Luteolin->JNK Inhibits Phosphorylation

Caption: Luteolin's modulation of the MAPK signaling pathway.

This compound: An Uncharacterized Flavonoid

Currently, there is a notable absence of published experimental data specifically detailing the anti-inflammatory efficacy of this compound. However, research on structurally similar polymethoxyflavonoids (PMFs) suggests that this compound may possess anti-inflammatory properties.

Inference from Structurally Related Compounds

Several studies have demonstrated the anti-inflammatory activities of various trimethoxyflavones:

  • 5,6,7-Trimethoxyflavone (B192605) has been shown to inhibit the production of NO, PGE2, TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW 264.7 macrophages by suppressing the NF-κB and AP-1 signaling pathways.[2]

  • 5,7,4'-Trimethoxyflavanone has demonstrated anti-inflammatory effects in a rat model of intestinal inflammation by reducing the levels of TNF-α, IL-6, and IL-1β and inhibiting NF-κB activation.[3]

  • 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone exhibited anti-inflammatory activity by reducing NO and TNF-α production in LPS-treated RAW 264.7 cells, with an EC50 of 9.9 µM for NO inhibition.[1] This compound also interfered with NF-κB translocation and the MAPK pathway.[1]

The presence of methoxy (B1213986) groups in flavonoids has been associated with increased metabolic stability and bioavailability, which could potentially enhance their therapeutic effects. The structural similarities between this compound and these other bioactive flavonoids provide a strong rationale for investigating its anti-inflammatory potential.

Proposed Experimental Workflow for Evaluating this compound

To ascertain the anti-inflammatory efficacy of this compound and enable a direct comparison with luteolin, a systematic experimental approach is required. The following workflow is proposed, using the established studies on luteolin as a template.

Experimental_Workflow Start Start: Compound Synthesis/Isolation and Characterization In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assay (e.g., MTT) In_Vitro->Cell_Viability Anti_inflammatory_Screening Anti-inflammatory Screening (NO, TNF-α, IL-6 inhibition) Cell_Viability->Anti_inflammatory_Screening Mechanism_of_Action Mechanism of Action Studies Anti_inflammatory_Screening->Mechanism_of_Action Western_Blot Western Blot (NF-κB & MAPK pathways) Mechanism_of_Action->Western_Blot Reporter_Assay NF-κB Luciferase Reporter Assay Mechanism_of_Action->Reporter_Assay In_Vivo In Vivo Studies (e.g., LPS-induced endotoxemia model) Mechanism_of_Action->In_Vivo Comparison Comparative Analysis with Luteolin Western_Blot->Comparison Reporter_Assay->Comparison Cytokine_Analysis Serum Cytokine Analysis In_Vivo->Cytokine_Analysis Histopathology Histopathological Examination of Tissues In_Vivo->Histopathology Histopathology->Comparison

Caption: Proposed experimental workflow for assessing anti-inflammatory efficacy.

1. In Vitro Evaluation:

  • Cell Viability Assay: Determine the non-toxic concentration range of the compound on relevant cell lines (e.g., RAW 264.7 macrophages) using an MTT or similar assay.
  • Anti-inflammatory Screening: Quantify the inhibition of key inflammatory mediators (NO, TNF-α, IL-6, PGE2) in LPS-stimulated macrophages at various non-toxic concentrations to determine IC50 values.
  • Mechanism of Action Studies:
  • Western Blot Analysis: Investigate the effect of the compound on the phosphorylation and degradation of key proteins in the NF-κB (IκBα, p65) and MAPK (p38, ERK, JNK) pathways.
  • NF-κB Reporter Assay: Utilize a luciferase reporter gene assay to directly measure the effect of the compound on NF-κB transcriptional activity.

2. In Vivo Validation:

  • Animal Model of Inflammation: Employ a suitable in vivo model, such as LPS-induced endotoxemia or carrageenan-induced paw edema in mice.
  • Assessment of Efficacy:
  • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum of treated and untreated animals.
  • Perform histopathological analysis of relevant tissues to assess inflammatory cell infiltration and tissue damage.

3. Comparative Analysis:

  • Directly compare the obtained IC50 values and the extent of pathway inhibition for this compound with the established data for luteolin under identical experimental conditions.

Conclusion

Luteolin is a well-documented anti-inflammatory agent with a clearly defined mechanism of action involving the inhibition of the NF-κB and MAPK signaling pathways. In contrast, this compound remains a largely uncharacterized compound. Based on the anti-inflammatory activity of structurally related trimethoxyflavones, it is a promising candidate for further investigation. The proposed experimental workflow provides a roadmap for elucidating its anti-inflammatory efficacy and enabling a direct and meaningful comparison with established compounds like luteolin. Such research is crucial for the discovery and development of novel anti-inflammatory therapeutics.

References

Validating In Vitro Potential: A Comparative Guide to Animal Model Studies of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone and Related Polymethoxylated Flavones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the translation of promising in vitro findings into successful in vivo efficacy is a critical juncture in the therapeutic development pipeline. This guide addresses the validation of the in vitro activities of the polymethoxylated flavanone (B1672756) (PMF) 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in animal models. Due to a notable absence of published in vivo efficacy or pharmacokinetic studies specifically for this compound, this guide provides a comparative analysis of structurally similar polymethoxylated flavones that have been evaluated in animal models for their therapeutic potential.

This document summarizes the available in vivo data for analogous compounds, presenting quantitative data in structured tables for easy comparison, detailing experimental protocols, and visualizing key signaling pathways and workflows. The aim is to provide a valuable resource for designing future in vivo studies for this compound and for understanding the potential therapeutic applications of this class of compounds.

Comparative In Vivo Efficacy of Structurally Similar Polymethoxylated Flavones

While direct in vivo data for this compound is not currently available in the public domain, studies on closely related PMFs offer significant insights into their potential pharmacological effects, including neuroprotective, anti-inflammatory, and anticancer activities. The following tables summarize the quantitative data from key in vivo studies on these analogous compounds.

Neuroprotective Effects in Animal Models
CompoundAnimal ModelDosageKey FindingsReference
5,7-dimethoxyflavone (B190784) (DMF) and 5,7,4'-trimethoxyflavone (TMF)LPS-induced memory-impaired mice10, 20, 40 mg/kgTMF enhanced spatial memory in the Morris Water Maze. Both compounds significantly reduced levels of Aβ, IL-1β, IL-6, and TNF-α.[1][2]
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF)D-galactose-treated mice4 or 8 mg/kg/day (i.p.) for 2 weeksSignificantly improved behavioral performance in the Morris water maze test. Upregulated the level of BDNF and the ratio of GSH/GSSG in the hippocampus.[3][4]
5,7-dihydroxy-3',4',5'-trimethoxyflavone (TMF)Lead-induced neurotoxicity in rats5 and 10 mg/kg (oral) for 30 daysReversed lead-induced memory and motor deficits. Normalized levels of TBARS, TNF-α, and IL-6 in the hippocampus and cerebellum.
Anti-inflammatory Effects in Animal Models
CompoundAnimal ModelDosageKey FindingsReference
5,7-dihydroxy-3',4',5'-trimethoxyflavone (TMF)Lead-induced neurotoxicity in rats5 and 10 mg/kg (oral) for 30 daysSignificantly reduced levels of the pro-inflammatory cytokines TNF-α and IL-6 in the hippocampus and cerebellum.
General Polymethoxylated Flavones (PMFs)Various inflammatory models (e.g., RA, IBD, OA)Not specifiedPMFs have been shown to modulate inflammatory responses by targeting signaling pathways such as NF-κB, PI3K/Akt, and MAPK.
Anticancer and Antiangiogenic Effects in Animal Models
CompoundAnimal ModelDosageKey FindingsReference
5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone (DHTMF)In vivo mouse Matrigel plug assayNot specifiedReduced neovascularization in the Matrigel plug assay, indicating antiangiogenic effects.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the experimental protocols used in the cited in vivo studies, which can serve as a foundation for designing studies on this compound.

Neuroprotective Effects in LPS-Induced Memory-Impaired Mice
  • Animal Model: Lipopolysaccharide (LPS)-induced neuroinflammation in mice is a widely used model to study the effects of compounds on memory impairment and neuroinflammation.[1][2]

  • Compound Administration: 5,7-dimethoxyflavone (DMF) and 5,7,4'-trimethoxyflavone (TMF) were administered to mice at doses of 10, 20, and 40 mg/kg for 21 days.[1][2]

  • Behavioral Assessments: The Morris Water Maze (MWM) and Open Field Test (OFT) were conducted to assess cognitive functions and anxiety-related behaviors.[1][2]

  • Biochemical Analysis: Following the behavioral tests, the expression levels of predicted targets were determined by RT-PCR, and enzyme-linked immunosorbent assay (ELISA) was used to measure levels of Brain-Derived Neurotrophic Factor (BDNF), amyloid-beta (Aβ), and pro-inflammatory markers.[1][2]

Neuroprotective Effects in D-galactose-Treated Mice
  • Animal Model: D-galactose-induced aging in mice is a common model for studying age-related neurodegeneration and cognitive decline.[3][4]

  • Compound Administration: (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) was administered via long-term intraperitoneal (i.p.) injection at doses of 4 or 8 mg/kg/day for 2 weeks.[3][4]

  • Behavioral Assessments: The Morris water maze test was used to evaluate spatial learning and memory.[3][4]

  • Biochemical Analysis: Biochemical analyses were performed on the hippocampus to measure the levels of activator protein-1 (AP-1), BDNF, and the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG). Western blotting was used to analyze the phosphorylation of cAMP-response element-binding protein (CREB).[3][4]

Antiangiogenic Effects in a Mouse Matrigel Plug Assay
  • Animal Model: The in vivo mouse Matrigel plug assay is a standard method for assessing angiogenesis.[5]

  • Procedure: Matrigel, a solubilized basement membrane preparation, mixed with or without the test compound (5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone), is injected subcutaneously into mice. The Matrigel solidifies to form a plug. After a set period, the plugs are excised, and the extent of new blood vessel formation within the plug is quantified.[5] This provides a measure of the compound's ability to inhibit angiogenesis in a living organism.

Signaling Pathways and Experimental Workflows

The therapeutic effects of polymethoxylated flavones are often attributed to their modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways implicated in the in vivo studies of related compounds, as well as a typical experimental workflow for validating in vitro findings.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Validation In Vitro Assay In Vitro Assays (e.g., anti-inflammatory, anticancer) Mechanism of Action Mechanism of Action Studies (e.g., Western Blot, PCR) In Vitro Assay->Mechanism of Action Identifies potential targets Animal Model Animal Model Selection (e.g., disease model) Mechanism of Action->Animal Model Informs model selection Dosing Dose-Response Studies Animal Model->Dosing Efficacy Efficacy Evaluation (e.g., behavioral tests, tumor size) Dosing->Efficacy Toxicity Toxicity Assessment Dosing->Toxicity neuroprotective_pathway cluster_pathways Intracellular Signaling PMF Polymethoxylated Flavone NFkB NF-κB Pathway PMF->NFkB MAPK MAPK Pathway PMF->MAPK PI3KAkt PI3K/Akt Pathway PMF->PI3KAkt Nrf2 Nrf2 Pathway PMF->Nrf2 Inflammatory Stimulus Inflammatory Stimulus (e.g., LPS, Lead) Inflammatory Stimulus->NFkB Inflammatory Stimulus->MAPK Oxidative_Stress Oxidative Stress (↑ ROS) Inflammatory Stimulus->Oxidative_Stress Inflammatory_Response Neuroinflammation (↑ TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Response MAPK->Inflammatory_Response Neuroprotection Neuroprotection (↑ BDNF, Improved Cognition) PI3KAkt->Neuroprotection Antioxidant_Response Antioxidant Response (↑ GSH) Nrf2->Antioxidant_Response Inflammatory_Response->Oxidative_Stress Antioxidant_Response->Neuroprotection anticancer_pathway cluster_akt_mtor Akt/mTOR Signaling PMF Polymethoxylated Flavone Akt Akt PMF->Akt Apoptosis Apoptosis PMF->Apoptosis mTOR mTOR Akt->mTOR HIF1a HIF-1α mTOR->HIF1a VEGF VEGF HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

References

Head-to-Head Comparison: 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone versus Letrozole as Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of the investigational compound 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone against the well-established aromatase inhibitor, Letrozole (B1683767). This comparison is intended for researchers, scientists, and professionals in the field of drug development to evaluate the potential of this novel flavanone (B1672756) as a therapeutic agent. The data presented for this compound is hypothetical and for illustrative purposes to guide future research, as robust experimental data is not yet publicly available.

Introduction to Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in the biosynthesis of estrogens from androgens.[1] Its inhibition is a key therapeutic strategy in the treatment of hormone-receptor-positive breast cancer in postmenopausal women, as estrogen can stimulate the growth of these cancer cells.[2][3] Aromatase inhibitors are classified into two main types: non-steroidal inhibitors (like letrozole and anastrozole) that reversibly bind to the enzyme, and steroidal inhibitors (like exemestane) that bind irreversibly.[1]

This compound is a flavonoid compound.[4] Flavonoids have been investigated for their potential to inhibit aromatase.[5] This guide explores its potential as an aromatase inhibitor in comparison to Letrozole, a potent, non-steroidal, third-generation aromatase inhibitor.[6][7]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the key performance indicators for this compound (hypothetical data) and Letrozole.

ParameterThis compound (Hypothetical Data)Letrozole (Experimental Data)Reference
IC50 (Aromatase) 50 nM7.27 nM[8]
Inhibition Type CompetitiveCompetitive[6][9]
Selectivity Moderate selectivity against other CYPsHighly selective for aromatase[9][10]
In vivo Efficacy To be determinedNear complete suppression of whole-body aromatization[10]

Mechanism of Action

Letrozole acts as a potent and selective non-steroidal inhibitor of aromatase.[10] It competitively binds to the heme group of the cytochrome P450 subunit of the aromatase enzyme, thereby blocking the conversion of androgens to estrogens in peripheral tissues.[9] This leads to a significant reduction in circulating estrogen levels, which in turn suppresses the growth of estrogen-dependent tumors.[6][11] Letrozole does not significantly affect the synthesis of other adrenal steroids.[9]

Based on the chemical structure of This compound , it is hypothesized to also act as a competitive inhibitor of aromatase. Flavonoids can interact with the active site of cytochrome P450 enzymes, including aromatase. The hydroxyl and methoxy (B1213986) groups on the flavanone structure may play a crucial role in its binding affinity and inhibitory potential. Further experimental validation is required to confirm this proposed mechanism.

Signaling Pathway: Aromatase and Estrogen Synthesis

The following diagram illustrates the role of aromatase in the estrogen synthesis pathway and the point of inhibition by aromatase inhibitors.

G Androgens Androgens (e.g., Testosterone (B1683101), Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol (B170435), Estrone) Aromatase->Estrogens TumorGrowth Hormone-Receptor-Positive Breast Cancer Cell Growth Estrogens->TumorGrowth Stimulates Inhibitor This compound Letrozole Inhibitor->Aromatase Inhibits

Figure 1. Simplified signaling pathway of estrogen synthesis and aromatase inhibition.

Experimental Protocols

To empirically compare the inhibitory potential of this compound and Letrozole, the following experimental protocols are recommended.

This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of aromatase by 50% (IC50).

Materials:

  • Human recombinant aromatase (CYP19A1)

  • NADPH regenerating system

  • [1β-³H]-androstenedione (substrate)

  • Test compounds (this compound and Letrozole) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate buffer (pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor, Letrozole.

  • In a reaction mixture, combine the human recombinant aromatase, NADPH regenerating system, and the test compound/Letrozole at various concentrations.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of tritiated water (³H₂O) released, which is proportional to the aromatase activity, using a liquid scintillation counter.[12]

  • Plot the percentage of aromatase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[8][13]

The following diagram outlines the workflow for the in vitro aromatase inhibition assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Serial Dilutions of Inhibitors C Pre-incubate Inhibitor with Reaction Mix A->C B Prepare Reaction Mix (Aromatase, NADPH) B->C D Add Substrate ([1β-³H]-androstenedione) C->D E Incubate at 37°C D->E F Measure ³H₂O Release (Scintillation Counting) E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Figure 2. Experimental workflow for determining the IC50 of aromatase inhibitors.

To assess the inhibitory effect in a more physiologically relevant context, a cell-based assay can be employed.

Materials:

  • A cell line that expresses aromatase (e.g., AroER tri-screen cells).[14]

  • Cell culture medium and reagents.

  • Testosterone (substrate).

  • Test compounds.

  • ELISA kit for estradiol detection or a tritiated water release assay.[14]

Procedure:

  • Culture the aromatase-expressing cells in a suitable plate format.

  • Treat the cells with various concentrations of the test compounds and Letrozole.

  • Add the substrate (testosterone) to the cell culture medium.

  • Incubate for a specified period to allow for the conversion of testosterone to estradiol.

  • Collect the cell culture supernatant.

  • Measure the concentration of estradiol in the supernatant using an ELISA kit or quantify the released tritiated water if a radiolabeled substrate is used.

  • Calculate the percentage of inhibition of estradiol production at each inhibitor concentration and determine the IC50 value.

Conclusion and Future Directions

While this compound presents an interesting scaffold for a potential aromatase inhibitor, extensive experimental validation is necessary. The hypothetical data suggests it may be a less potent inhibitor than Letrozole. However, flavonoids can possess other beneficial properties, such as antioxidant and anti-inflammatory effects, which could provide additional therapeutic advantages.[15]

Future research should focus on:

  • Synthesizing and purifying this compound.

  • Performing in vitro and cell-based assays to determine its actual IC50 value for aromatase inhibition.

  • Conducting kinetic studies to confirm the mechanism of inhibition.

  • Evaluating its selectivity against other cytochrome P450 enzymes.

  • Assessing its efficacy and safety in preclinical in vivo models of hormone-receptor-positive breast cancer.

This comparative guide serves as a foundational document to stimulate and direct further investigation into the therapeutic potential of this compound.

References

Cross-Validation of Analytical Methods for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Performance Comparison

The choice of an analytical method often depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput. The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of flavonoids like 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.

Performance ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.999[1]> 0.995
Range 1 - 100 µg/mL[2]0.1 - 1000 ng/mL[3]
Limit of Detection (LOD) ~50 ng/mL< 0.1 ng/mL[3]
Limit of Quantification (LOQ) ~150 ng/mL< 0.5 ng/mL[4]
Accuracy (% Recovery) 95 - 105%90 - 110%[1]
Precision (% RSD) < 5%< 15%[5]
Selectivity ModerateHigh
Matrix Effect LowCan be significant
Cost LowerHigher
Throughput ModerateHigh

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS.

HPLC-UV Method

This method is suitable for routine quantification where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • Extraction: Accurately weigh 1.0 g of the powdered plant material or formulated product.

  • Add 20 mL of methanol (B129727) and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

  • Repeat the extraction twice more and pool the supernatants.

  • Evaporate the pooled supernatant to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in 1 mL of methanol.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Quantification is based on the external standard method using a calibration curve generated from serial dilutions of a this compound reference standard.

LC-MS/MS Method

This method is ideal for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies or analysis of complex matrices.

1. Sample Preparation:

  • The initial extraction and reconstitution steps are similar to the HPLC-UV method.

  • Internal Standard: Add an internal standard (e.g., a structurally similar flavonoid not present in the sample) to all samples and calibration standards to correct for matrix effects and variations in instrument response.

2. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm) for faster analysis.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

3. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the concentration of the calibration standards.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the HPLC-UV and LC-MS/MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing Extraction Methanol Extraction & Sonication Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Filtration 0.45 µm Filtration Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

HPLC-UV Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing IS_Spiking Internal Standard Spiking Sample->IS_Spiking Extraction Methanol Extraction & Sonication IS_Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Filtration 0.45 µm Filtration Reconstitution->Filtration Injection UPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MRM Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Area Integration (Analyte/IS) Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

LC-MS/MS Experimental Workflow

References

"assessing the specificity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone's biological effects"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flavanones, a subclass of flavonoids, are natural compounds found in various plants and are recognized for their diverse biological activities. Their therapeutic potential is an active area of research, with a focus on understanding the specificity of their interactions with cellular targets. Polymethoxylated and prenylated flavanones, in particular, have demonstrated enhanced bioactivity, attributed to improved membrane permeability and target engagement.[1][2] This guide provides an objective comparison of the biological effects of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone and other relevant flavanones, supported by experimental data, to aid researchers in assessing their potential specificity.

Comparative Analysis of Biological Activity

The primary target identified for 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as the breast cancer resistance protein (BCRP).[3][4] Overexpression of ABCG2 is a significant mechanism of multidrug resistance (MDR) in cancer cells.[5] Inhibition of this transporter can restore cancer cell sensitivity to chemotherapeutic drugs.[6]

Quantitative Data on ABCG2 Inhibition

The inhibitory potency of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone against the ABCG2 transporter has been quantified and compared with other flavonoids.

CompoundTargetIC50 (µM)Cell LineAssay MethodReference
5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone ABCG26.6NCI-H460 (Human non-small cell lung)Pheophorbide A accumulation[7][8]
Sophoraflavanone GABCG2> 50NCI-H460 (Human non-small cell lung)Pheophorbide A accumulation[8]
NaringeninABCG2> 50NCI-H460 (Human non-small cell lung)Pheophorbide A accumulation[8]
GenisteinABCG2> 50NCI-H460 (Human non-small cell lung)Pheophorbide A accumulation[8]

Key Signaling Pathways Modulated by Flavanones

Flavanones have been shown to modulate several critical signaling pathways involved in cell survival, proliferation, and inflammation. While direct evidence for 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is limited, related flavanones are known to interact with the following pathways:

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Some flavanones can inhibit the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer, making cancer cells more susceptible to chemotherapy.[9][10] The PI3K/Akt pathway has also been implicated in the regulation and trafficking of the ABCG2 transporter to the cell membrane.[8]

  • NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation.[11] Certain flavonoids can inhibit the activation of NF-κB, leading to a reduction in the production of pro-inflammatory mediators.[11][12]

Below are diagrams illustrating these signaling pathways and a typical experimental workflow for assessing flavanone (B1672756) activity.

ABCG2 Inhibition and PI3K_Akt Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Chemotherapy Drug Chemotherapy Drug ABCG2 ABCG2 Transporter Chemotherapy Drug->ABCG2 Efflux Drug Accumulation Drug Accumulation Flavanone 5,7,3'-Trihydroxy- 4'-methoxy- 8-prenylflavanone Flavanone->ABCG2 Inhibits PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival mTOR->Cell Survival Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Flavanone_cytoplasm Flavanone Flavanone_cytoplasm->PI3K Inhibits (potential) Apoptosis Apoptosis Drug Accumulation->Apoptosis Extracellular Extracellular->Chemotherapy Drug Extracellular->Flavanone

Caption: ABCG2 inhibition by the flavanone and its potential impact on the PI3K/Akt pathway.

NF_kB Signaling Pathway cluster_translocation Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Gene Transcription Flavanone Flavanone Flavanone->IKK Inhibits (potential) Experimental_Workflow_Synergy_Assessment cluster_assays Assess Biological Effects Start Start Cell_Culture Cancer Cell Culture (e.g., NCI-H460) Start->Cell_Culture Treatment Treat with Flavanone, Chemotherapy Drug, or Combination Cell_Culture->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis Signaling Signaling Pathway Analysis (e.g., Western Blot) Incubation->Signaling Data_Analysis Data Analysis (IC50, Synergy) Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Signaling->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

A Comparative Guide to the Metabolic Stability of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone and Other Flavanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone against other flavanones. Due to the limited availability of direct experimental data for this compound, this comparison is based on established principles of flavonoid metabolism and data from structurally similar compounds. The information herein is intended to inform early-stage drug discovery and lead optimization efforts by providing insights into the likely metabolic fate of this class of compounds.

Introduction to Flavanone Metabolism and Stability

Flavanones, a subclass of flavonoids, are widely recognized for their diverse biological activities. However, their therapeutic potential is often limited by their metabolic instability, which can lead to low bioavailability and rapid clearance from the body. The metabolic fate of flavanones is primarily determined by their chemical structure, particularly the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups.

In general, flavanones undergo extensive Phase I and Phase II metabolism, primarily in the liver and intestines. Phase I reactions, such as oxidation, reduction, and hydrolysis, are often mediated by cytochrome P450 (CYP) enzymes. Phase II reactions involve conjugation with endogenous molecules like glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), which increases their water solubility and facilitates their excretion.

The degree of hydroxylation versus methoxylation is a critical determinant of metabolic stability. Hydroxylated flavonoids are readily targeted by Phase II enzymes, leading to rapid conjugation and elimination. In contrast, methoxylation can protect the flavonoid core from these conjugation reactions, thereby increasing metabolic stability and oral bioavailability.

Predicted Metabolic Profile of this compound

Based on its structure, this compound possesses both free hydroxyl groups and methoxy groups. This substitution pattern suggests a metabolic profile that is intermediate between highly hydroxylated and fully methoxylated flavanones.

The free hydroxyl groups at positions 5, 7, and 3' are susceptible to Phase II conjugation reactions, primarily glucuronidation and sulfation. The methoxy groups at positions 6, 4', and 5' are likely to undergo O-demethylation, a Phase I reaction catalyzed by CYP enzymes, to form the corresponding hydroxylated metabolites. These newly formed hydroxyl groups can then also be conjugated.

Therefore, the overall metabolic stability of this compound is expected to be moderate. It is likely to be more stable than flavanones with a greater number of free hydroxyl groups but less stable than fully methoxylated flavanones.

Comparative Metabolic Stability of Flavanones

The following table summarizes the metabolic stability of various flavanones based on available in vitro data and general metabolic principles. The data is presented to provide a comparative context for the predicted stability of this compound.

Flavanone/FlavoneKey Structural FeaturesPrimary Metabolic PathwaysExpected/Observed Metabolic Stability
This compound 3 -OH, 3 -OCH3O-demethylation, Glucuronidation, SulfationModerate (Predicted)
Naringenin 4',5,7-TrihydroxyflavanoneExtensive Glucuronidation and SulfationLow
Hesperetin 3',5,7-Trihydroxy-4'-methoxyflavanoneGlucuronidation, Sulfation, O-demethylationLow to Moderate
5,7-Dimethoxyflavone 2 -OCH3O-demethylationHigh[1]
Tangeretin 5,6,7,8,4'-PentamethoxyflavoneO-demethylationHigh
Nobiletin 5,6,7,8,3',4'-HexamethoxyflavoneO-demethylationHigh[2]

Signaling Pathways and Experimental Workflows

To visualize the metabolic processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

FlavanoneMetabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Flavanone Flavanone Oxidized_Metabolites Hydroxylated/ Demethylated Metabolites Flavanone->Oxidized_Metabolites CYP450s Conjugated_Metabolites Glucuronidated/ Sulfated Metabolites Flavanone->Conjugated_Metabolites Direct Conjugation (if -OH present) Oxidized_Metabolites->Conjugated_Metabolites UGTs, SULTs Excretion Excretion Conjugated_Metabolites->Excretion

Caption: General metabolic pathways of flavanones.

MicrosomalStabilityAssay Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture: - Test Compound (1 µM) - Liver Microsomes (0.5 mg/mL) - Phosphate (B84403) Buffer (pH 7.4) Start->Prepare_Reaction_Mixture Pre-incubate Pre-incubate at 37°C Prepare_Reaction_Mixture->Pre-incubate Initiate_Reaction Initiate Reaction with NADPH Pre-incubate->Initiate_Reaction Incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 45, 60 min) Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction with Acetonitrile at each time point Incubate->Terminate_Reaction Centrifuge Centrifuge to precipitate proteins Terminate_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Calculate_Parameters Calculate: - % Remaining - Half-life (t½) - Intrinsic Clearance (CLint) Analyze_Supernatant->Calculate_Parameters End End Calculate_Parameters->End

Caption: Experimental workflow for a microsomal stability assay.

Experimental Protocols

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I enzymes like cytochrome P450s.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

  • In a 96-well plate, add the liver microsomes to the test compound solution to a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile. The 0-minute time point serves as the initial concentration control.

  • Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated using the half-life and the protein concentration.

Hepatocyte Stability Assay

Objective: To assess the metabolic stability of a compound in a more complete in vitro system that contains both Phase I and Phase II enzymes and their cofactors.

Materials:

  • Cryopreserved hepatocytes (human, rat, or mouse)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Acetonitrile (ice-cold)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.

  • Prepare a hepatocyte suspension in incubation medium to a final cell density of, for example, 0.5 x 10^6 viable cells/mL.

  • Add the test compound to the hepatocyte suspension to a final concentration of 1 µM.

  • Incubate the cell suspension in a 96-well plate at 37°C in a humidified incubator with 5% CO2.

  • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension and terminate the reaction by adding it to ice-cold acetonitrile.

  • Include a control incubation with heat-inactivated hepatocytes to assess non-enzymatic degradation and cell binding.

  • After the final time point, centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: Similar to the microsomal stability assay, calculate the in vitro half-life and intrinsic clearance from the disappearance of the parent compound over time.

Conclusion

While direct experimental data on the metabolic stability of this compound is currently unavailable, its chemical structure allows for informed predictions about its metabolic fate. The presence of both hydroxyl and methoxy groups suggests a moderate level of metabolic stability, likely greater than that of polyhydroxylated flavanones but less than that of fully methoxylated analogs. The primary metabolic pathways are anticipated to be O-demethylation of the methoxy groups and glucuronidation/sulfation of the hydroxyl groups. For a definitive assessment of its metabolic stability, in vitro studies using liver microsomes and hepatocytes, as detailed in this guide, are recommended. Such data would be invaluable for the further development of this and structurally related flavanones as potential therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: December 2025

Evaluating the Safety Profile of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of this compound against other structurally related and well-characterized flavonoids. Due to the limited availability of direct toxicological data for this compound, this comparison is benchmarked against flavonoids with similar hydroxylation and methoxylation patterns, as well as commonly studied flavonoids like quercetin (B1663063) and luteolin. The objective is to offer a toxicological perspective based on available data for these comparator compounds, thereby establishing a foundational safety assessment framework.

Comparative Safety and Cytotoxicity Data
CompoundAssayCell LineResultReference
This compound --Data Not Available-
5,6,4'-Trihydroxy-7,8,3'-trimethoxyflavoneβ-hexosaminidase release inhibition (Antiallergic activity)RBL-2H3IC50: 2.4 µM[1]
5,6-Dihydroxy-7,8,3',4'-tetramethoxyflavoneβ-hexosaminidase release inhibition (Antiallergic activity)RBL-2H3IC50: 3.0 µM[1]
LuteolinCytotoxicityTIG-1 (human diploid fibroblast)High toxicity[1]
QuercetinMicronucleus TestMouse bone marrowClastogenic[2]
KaempferolMicronucleus TestMouse bone marrowClastogenic[2]
RutinMicronucleus TestMouse bone marrowNegative[2]
Mixture of Polymethoxyflavones (PMFs)Ames TestS. typhimurium (TA98, TA100, TA102, TA1535, TA1537)Not mutagenic[3]
Mixture of Polymethoxyflavones (PMFs)Mouse Lymphoma AssayL5178Y tk+/- cellsNot genotoxic[3]
5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavoneProliferation InhibitionHL-60Strong inhibitory activity[4]
5,6,7,4'-Tetramethoxyflavone (TMF)CytotoxicityNCI-60 cancer cellsGI50: 28 µM[5]

Experimental Protocols

Detailed methodologies for key toxicological and safety assays are provided below. These protocols are based on established standards and can be adapted for the evaluation of novel flavonoid compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically around 630 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting a dose-response curve.

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[9]

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth.[9] The test measures the ability of a substance to cause mutations that revert the bacteria to a prototrophic state (his+), allowing them to grow on a histidine-deficient medium.[9]

Protocol:

  • Strain Preparation: Prepare overnight cultures of the appropriate S. typhimurium tester strains (e.g., TA98, TA100, TA102).[10]

  • Metabolic Activation (Optional): The test can be performed with or without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[11]

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[10]

  • Plating: Pour the mixture onto a minimal glucose agar (B569324) plate (histidine-deficient).[10]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[10]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[9]

In Vivo Micronucleus Assay for Genotoxicity

The in vivo micronucleus assay is used to detect chromosomal damage or damage to the mitotic apparatus in the bone marrow erythroblasts of rodents.[12]

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[12] An increase in the frequency of micronucleated polychromatic erythrocytes (PCEs) in bone marrow is an indication of genotoxic damage.[13]

Protocol:

  • Animal Dosing: Administer the test compound to a group of rodents (typically mice or rats) at multiple dose levels, usually via oral gavage or intraperitoneal injection. A negative control group (vehicle only) and a positive control group (known clastogen) are also included.[12][14]

  • Bone Marrow Collection: At appropriate time points after the final dose (e.g., 24 and 48 hours), humanely euthanize the animals and collect bone marrow from the femurs.[13][14]

  • Slide Preparation: Prepare bone marrow smears on microscope slides.

  • Staining: Stain the slides with a dye that allows for the differentiation of PCEs (immature erythrocytes) and normochromatic erythrocytes (mature erythrocytes), and the visualization of micronuclei (e.g., Giemsa, acridine (B1665455) orange).[13]

  • Microscopic Analysis: Score a predetermined number of PCEs (e.g., 2000) per animal for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes is also determined to assess cytotoxicity to the bone marrow.

  • Data Analysis: Statistically analyze the frequency of micronucleated PCEs in the treated groups compared to the negative control group. A significant, dose-related increase in micronucleated PCEs is considered a positive result.[12]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized signaling pathway potentially involved in flavonoid-induced cytotoxicity and the workflows for the described safety assays.

G cluster_0 Flavonoid-Induced Cytotoxicity Pathway Flavonoid Flavonoid ROS Reactive Oxygen Species (ROS) Generation Flavonoid->ROS MAPK MAPK Pathway (JNK, p38) Flavonoid->MAPK PI3K_Akt PI3K/Akt Pathway Inhibition Flavonoid->PI3K_Akt ROS->MAPK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation MAPK->Caspases PI3K_Akt->Caspases Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Generalized signaling pathway of flavonoid-induced cytotoxicity.

G cluster_1 MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Add MTT Reagent B->C D Incubate (2-4h) C->D E Add Solubilizing Agent D->E F Measure Absorbance (570 nm) E->F G Calculate Cell Viability F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

G cluster_2 Ames Test Workflow H Prepare Bacterial Strains (his-) I Mix Bacteria with Test Compound & S9 (optional) H->I J Plate on Histidine- Deficient Agar I->J K Incubate (48-72h) J->K L Count Revertant Colonies (his+) K->L M Assess Mutagenicity L->M

Caption: Experimental workflow for the Ames mutagenicity test.

G cluster_3 In Vivo Micronucleus Assay Workflow N Dose Animals with Test Compound O Collect Bone Marrow N->O P Prepare & Stain Slides O->P Q Microscopic Analysis (Count Micronuclei in PCEs) P->Q R Statistical Analysis Q->R S Evaluate Genotoxicity R->S

Caption: Experimental workflow for the in vivo micronucleus assay.

References

Comparative Analysis of Synergistic Effects of Flavonoids with Chemotherapeutic Agents: A Framework for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the synergistic effects of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone with other natural compounds or chemotherapeutic agents are not available in the current body of scientific literature. This guide, therefore, presents a comparative analysis of structurally related flavonoids and their documented synergistic interactions to provide a foundational framework for future research into the potential of this compound in combination therapies. The presented data and protocols are derived from studies on similar flavonoids and should be considered as a reference for designing future experiments.

The exploration of synergistic interactions between natural compounds and conventional anticancer drugs is a promising strategy to enhance therapeutic efficacy and mitigate adverse effects. Flavonoids, a class of polyphenolic compounds, have demonstrated potential in sensitizing cancer cells to chemotherapeutic agents. This guide provides a comparative overview of the synergistic effects of selected flavonoids with the widely used chemotherapy drugs, cisplatin (B142131) and doxorubicin (B1662922).

Quantitative Data Summary

The following tables summarize the synergistic effects of various flavonoids when combined with cisplatin and doxorubicin in different cancer cell lines. The data is presented to facilitate a comparative understanding of their potential to enhance the cytotoxicity of these chemotherapeutic agents.

Table 1: Synergistic Effects of Flavonoids with Cisplatin

FlavonoidCancer Cell LineIC50 of Flavonoid (µM)IC50 of Cisplatin (µM)Combination EffectReference
2',5'-Dihydroxychalcone (2',5'-DHC)A549 (Human Lung Adenocarcinoma)Not specified20Potentiated cisplatin's toxicity[1]
ChrysinA549 (Human Lung Adenocarcinoma)Not specified20Potentiated cisplatin's toxicity[1]
3',4',5',5,7-Pentamethoxyflavone (B192069) (PMF)A549/CDDP (Cisplatin-resistant Human Lung Adenocarcinoma)Not specifiedNot specifiedSensitized resistant cells to cisplatin[2][3]
6-Hydroxyflavone (B191506)Not applicable (in vivo rat model)Not specified7.5 mg/kgAttenuated cisplatin-induced nephrotoxicity[4]

Table 2: Synergistic Effects of Flavonoids with Doxorubicin

Flavonoid/Natural CompoundCancer Cell LineIC50 of CompoundIC50 of DoxorubicinCombination EffectReference
NaringinMCF-7 (Human Breast Cancer)15.3 µg/mL5.7 µg/mLIC50 of doxorubicin decreased to 2.1 µg/mL[5]
1,3,6-Trihydroxy-4,5,7-trichloroxanthone (TTX)Raji (Human Burkitt's Lymphoma)15.95 µM25.43 µMStrong synergistic effect (CI values 0.057-0.285)[6]
Hydroxyl Safflower Yellow B (HSYB)MCF-7 (Human Breast Cancer)22.12 µg/mL6.85 µg/mLSynergistically enhanced efficacy[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to assess synergistic effects, based on the methodologies described in the cited literature.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.

  • Drug Treatment: Cells are treated with various concentrations of the flavonoid, the chemotherapeutic agent, and their combinations for specified durations (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are used to determine the concentration of the drugs that inhibit cell growth by 50% (IC50).[5]

Combination Index (CI) Calculation

The Chou-Talalay method is a widely accepted method for quantifying the nature of drug interactions (synergism, additivity, or antagonism).

  • Data Acquisition: Dose-response curves are generated for each drug individually and in combination from cell viability assays.

  • CI Calculation: The Combination Index (CI) is calculated using specialized software (e.g., CompuSyn). A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[6][7]

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the individual compounds and their combination for a predetermined period.

  • Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis and necrosis.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the study of synergistic effects.

G cluster_workflow Experimental Workflow for Synergy Assessment A Cell Seeding (96-well plates) B Drug Treatment (Single agents and combinations) A->B C Incubation (24, 48, or 72 hours) B->C D MTT Assay C->D E Data Analysis (IC50, Combination Index) D->E F Mechanism Studies (e.g., Apoptosis Assay) E->F

Caption: A typical experimental workflow for assessing synergistic interactions.

G cluster_pathway Potential Mechanism of Flavonoid-Induced Chemosensitization Flavonoid Flavonoid (e.g., PMF) Nrf2 Nrf2 Pathway Flavonoid->Nrf2 Inhibition GSH Glutathione (B108866) (GSH) Synthesis Flavonoid->GSH Depletion Apoptosis Enhanced Apoptosis Flavonoid->Apoptosis DrugEfflux Drug Efflux Pumps (e.g., P-glycoprotein) Nrf2->DrugEfflux Activation Cisplatin Cisplatin GSH->Cisplatin Inactivation DrugEfflux->Cisplatin Efflux Cisplatin->Apoptosis Induction Cell Cancer Cell

Caption: Flavonoids may sensitize cancer cells to cisplatin by inhibiting the Nrf2 pathway.[2][3]

G cluster_logic Logical Relationship for Synergy Quantification CI Combination Index (CI) Synergism Synergism (CI < 1) CI->Synergism Additive Additive Effect (CI = 1) CI->Additive Antagonism Antagonism (CI > 1) CI->Antagonism

Caption: Interpretation of the Combination Index (CI) for drug interaction studies.

References

Safety Operating Guide

Essential Safety and Logistics for Handling 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety protocols and logistical plans for handling the flavonoid 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationPurpose
Hand Protection Nitrile gloves. Change gloves every 30-60 minutes or immediately upon contamination. Double gloving is recommended.[2]Prevents skin contact with the compound. Powder-free gloves are advised to avoid aerosolization.[2]
Eye and Face Protection Safety goggles with side shields or a full-face shield.[3][4]Protects eyes and face from splashes and airborne particles.
Body Protection Long-sleeved laboratory coat.Protects skin from accidental spills.
Respiratory Protection An N-95 or N-100 particle mask is recommended, especially when handling the powder outside of a fume hood.[2]Prevents inhalation of the powdered compound.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational plan is critical for both safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Work within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Prepare all necessary equipment and reagents before handling the compound.

2. Weighing and Aliquoting:

  • Handle the solid compound with care to avoid generating dust.

  • Use a micro-spatula for transferring the powder.

  • If possible, perform weighing operations within a balance enclosure or a fume hood.

3. Dissolution:

  • Based on general flavonoid characteristics, solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, or ethanol (B145695) are often used.[6]

  • Add the solvent to the solid compound slowly to avoid splashing.

  • If sonication is required for dissolution, ensure the vial is securely capped.

4. Storage:

  • Store the solid compound and solutions in a cool, dry, and dark place.

  • For stock solutions, storage at -20°C or -80°C is recommended to maintain stability, sealed away from moisture and light.[7]

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don PPE B Prepare Fume Hood A->B C Gather Equipment B->C D Weigh Compound C->D Proceed to Handling E Dissolve in Solvent D->E F Experimental Use E->F G Decontaminate Workspace F->G Proceed to Post-Handling H Dispose of Waste G->H I Doff PPE H->I

Standard Laboratory Handling Workflow

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Solid Compound Collect in a labeled, sealed container. Dispose of as chemical waste through your institution's hazardous waste program.
Contaminated Labware Dispose of disposable items (e.g., pipette tips, gloves) in a designated hazardous waste container.
Liquid Waste (Solutions) Collect in a sealed, labeled waste container. Do not pour down the drain. Dispose of through the hazardous waste program.

The logical relationship for the disposal of materials related to this compound is illustrated below.

G cluster_waste_streams Waste Generation cluster_disposal Disposal Pathway A Solid Compound Waste D Segregated & Labeled Hazardous Waste Containers A->D B Contaminated Sharps & Labware B->D C Liquid Solution Waste C->D E Institutional Hazardous Waste Pickup D->E

Waste Disposal Flowchart

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。